Dezapelisib
Description
This compound is an orally bioavailable, selective inhibitor of the delta isoform of the 110 kDa catalytic subunit of class I phosphoinositide-3 kinases (PI3K) with potential antineoplastic activity. This compound specifically inhibits PI3Kdelta, which prevents both the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) and the activation of the PI3K/AKT kinase signaling pathway. This decreases proliferation and induces cell death in PI3K-overexpressing tumor cells. Unlike other isoforms of PI3K, PI3Kdelta is often overexpressed in tumor cells, especially those of hematologic origin, and plays a crucial role in tumor cell regulation and survival. The targeted inhibition of PI3Kdelta allows for PI3K signaling in normal, non-neoplastic cells.
Properties
CAS No. |
1262440-25-4 |
|---|---|
Molecular Formula |
C20H16FN7OS |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
6-(3-fluorophenyl)-3-methyl-7-[(1S)-1-(7H-purin-6-ylamino)ethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C20H16FN7OS/c1-10-7-30-20-27-15(11(2)26-18-16-17(23-8-22-16)24-9-25-18)14(19(29)28(10)20)12-4-3-5-13(21)6-12/h3-9,11H,1-2H3,(H2,22,23,24,25,26)/t11-/m0/s1 |
InChI Key |
RSIWALKZYXPAGW-NSHDSACASA-N |
SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)NC4=NC=NC5=C4NC=N5 |
Isomeric SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)[C@H](C)NC4=NC=NC5=C4NC=N5 |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)NC4=NC=NC5=C4NC=N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dezapelisib; INCB040093; INCB-040093; INCB 040093. |
Origin of Product |
United States |
Foundational & Exploratory
INCB040093: A Technical Deep Dive into its PI3K Delta Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the phosphatidylinositol 3-kinase (PI3K) delta selectivity profile of INCB040093, a potent and selective inhibitor. The document details the quantitative biochemical and cellular data, outlines the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Selectivity Profile
INCB040093 is a small molecule inhibitor that has demonstrated significant therapeutic potential in B-cell malignancies due to its high selectivity for the delta isoform of PI3K.[1][2] Biochemical assays have established its potent inhibitory activity against PI3Kδ, with a half-maximal inhibitory concentration (IC50) in the nanomolar range.
Table 1: Biochemical Potency and Selectivity of INCB040093 Against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kδ (fold) |
| PI3Kδ | 31 ± 12[2] | 1 |
| PI3Kα | Not explicitly reported | 74- to >900-fold[1][2] |
| PI3Kβ | Not explicitly reported | 74- to >900-fold[1][2] |
| PI3Kγ | Not explicitly reported | 74- to >900-fold[1][2] |
Note: Specific IC50 values for PI3Kα, PI3Kβ, and PI3Kγ have not been made publicly available in the reviewed literature. The selectivity is reported as a range based on available data.
This high degree of selectivity is critical for minimizing off-target effects, as the other PI3K isoforms play essential roles in various physiological processes.
Experimental Protocols
The characterization of INCB040093's selectivity profile involves a combination of biochemical and cellular assays. While the specific protocols used by Incyte Corporation are proprietary, the following sections describe standard methodologies widely employed in the field for assessing PI3K inhibitor selectivity.
Biochemical Kinase Assays
Biochemical assays are essential for determining the direct inhibitory effect of a compound on the enzymatic activity of the target kinase. Common methods include radiometric and luminescence-based assays.
2.1.1. Radiometric Kinase Assay (e.g., [³²P]-ATP Filter Binding Assay)
This traditional "gold standard" method directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a lipid substrate, such as phosphatidylinositol (4,5)-bisphosphate (PIP2).
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant PI3K isoform (α, β, γ, or δ), the lipid substrate (PIP2), and a reaction buffer (typically containing HEPES, MgCl₂, and BSA).
-
Inhibitor Addition: INCB040093 is added at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) is also included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).
-
Termination: The reaction is stopped by the addition of an acidic solution (e.g., HCl).
-
Extraction and Detection: The phosphorylated lipid product is extracted and captured on a filter membrane. The amount of radioactivity incorporated is quantified using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
2.1.2. Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This high-throughput method measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Protocol Outline:
-
Kinase Reaction: Similar to the radiometric assay, a reaction is set up with the PI3K isoform, lipid substrate, and varying concentrations of INCB040093. The reaction is initiated with non-radiolabeled ATP.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin pair that generates a luminescent signal proportional to the newly synthesized ATP.[3]
-
Signal Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: A decrease in luminescence indicates inhibition of kinase activity. IC50 values are determined as described above.[3]
Cellular Assays
Cellular assays are crucial for confirming the activity and selectivity of an inhibitor in a more physiologically relevant context. These assays typically measure the inhibition of downstream signaling events following PI3K activation in intact cells.
2.2.1. Western Blotting for Phospho-AKT
This widely used technique measures the phosphorylation of AKT, a key downstream effector of PI3K signaling.
Protocol Outline:
-
Cell Culture and Treatment: A B-cell lymphoma cell line (e.g., TMD8, HBL1) is cultured.[4] The cells are pre-treated with various concentrations of INCB040093 before being stimulated with an agonist (e.g., anti-IgM) to activate the B-cell receptor (BCR) and, consequently, PI3Kδ signaling.
-
Cell Lysis: The cells are lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.
-
SDS-PAGE and Western Blotting: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated AKT (p-AKT, e.g., at Ser473 or Thr308) and total AKT (as a loading control).
-
Detection: The primary antibodies are detected using secondary antibodies conjugated to an enzyme (e.g., HRP) that generates a chemiluminescent or fluorescent signal.
-
Data Analysis: The band intensities are quantified, and the ratio of p-AKT to total AKT is calculated. The inhibition of AKT phosphorylation is then plotted against the inhibitor concentration to determine the cellular IC50.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a comprehensive understanding of INCB040093's mechanism of action and characterization.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. INCB040093 specifically targets the PI3Kδ isoform within this pathway, which is predominantly expressed in hematopoietic cells and plays a key role in B-cell signaling.
Caption: PI3K/AKT/mTOR signaling pathway with INCB040093 inhibition.
Experimental Workflow for Determining Kinase Selectivity
The process of determining the selectivity of a kinase inhibitor like INCB040093 involves a systematic workflow, starting from biochemical assays and progressing to cellular and in vivo studies.
Caption: Experimental workflow for kinase inhibitor selectivity profiling.
References
- 1. INCB040093 Is a Novel PI3K δ Inhibitor for the Treatment of B Cell Lymphoid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. promega.es [promega.es]
- 4. PI3Kδ inhibition causes feedback activation of PI3Kα in the ABC subtype of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Dezapelisib's Impact on the PI3K/AKT Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dezapelisib (formerly INCB040093) is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the downstream signaling effects of this compound on the PI3K/AKT pathway, supported by preclinical data. The guide includes a summary of quantitative data, detailed experimental methodologies, and visualizations of the signaling pathway and experimental workflows.
Core Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development and function.[1] By inhibiting PI3Kδ, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment of pleckstrin homology (PH) domain-containing proteins, such as the serine/threonine kinase AKT (also known as protein kinase B or PKB), to the cell membrane, thereby inhibiting their activation.
Downstream Signaling Effects of this compound
Preclinical studies have demonstrated that this compound effectively suppresses the PI3K/AKT signaling cascade in B-cell malignancies. This inhibition leads to a reduction in the phosphorylation of key downstream effector proteins, ultimately inducing apoptosis and inhibiting cell proliferation.
Inhibition of AKT and FOXO Phosphorylation
A key downstream effector of PI3K is AKT. The activation of AKT requires its phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473). Once activated, AKT phosphorylates a multitude of downstream targets, including the Forkhead box O (FOXO) family of transcription factors. Phosphorylation of FOXO proteins by AKT leads to their exclusion from the nucleus, thereby inhibiting their pro-apoptotic and cell cycle arrest functions.
Preclinical studies in a diffuse large B-cell lymphoma (DLBCL) cell line, Pfeiffer, have shown that this compound treatment leads to a dose-dependent decrease in the phosphorylation of AKT at Serine 473 (p-AKT Ser473).[2] Concurrently, this compound treatment also reduces the phosphorylation of the downstream AKT substrates, FOXO1 (at Threonine 24) and FOXO3a (at Threonine 32).[2]
Quantitative Data Summary
| Cell Line | Treatment | Downstream Target | Observed Effect | Reference |
| Pfeiffer (DLBCL) | This compound (increasing concentrations) | p-AKT (Ser473) | Dose-dependent decrease | [2] |
| Pfeiffer (DLBCL) | This compound (increasing concentrations) | p-FOXO1 (T24) / p-FOXO3a (T32) | Dose-dependent decrease | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the downstream signaling effects of this compound.
Western Blotting for Phosphoprotein Analysis
Objective: To determine the phosphorylation status of AKT and FOXO proteins following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Pfeiffer DLBCL cells are cultured in appropriate media and treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 2 hours).[2]
-
Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) assay or a similar protein quantification method.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for p-AKT (Ser473), total AKT, p-FOXO1 (T24)/p-FOXO3a (T32), and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the levels of their respective total proteins and the loading control to determine the relative change in phosphorylation.
Cell Viability and Proliferation Assays
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
Protocol (using a luminescent-based assay like CellTiter-Glo®):
-
Cell Seeding: Cancer cells (e.g., SUDHL6) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 4 days) under standard cell culture conditions.[3]
-
Assay Reagent Addition: The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of cell viability.
-
Signal Measurement: The luminescent signal is measured using a plate reader.
-
Data Analysis: The data is analyzed to determine the half-maximal inhibitory concentration (IC50) of this compound, which represents the concentration of the drug that causes a 50% reduction in cell viability.
Apoptosis Assay (Annexin V Staining)
Objective: To determine the ability of this compound to induce apoptosis in cancer cells.
Protocol:
-
Cell Treatment: Cells are treated with this compound or a vehicle control for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Annexin V and Propidium Iodide (PI) Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence profiles.
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by this compound.
Visualizations
This compound's Mechanism of Action on the PI3K/AKT Pathway
Caption: this compound inhibits PI3Kδ, blocking AKT and promoting apoptosis.
Experimental Workflow for Western Blotting
Caption: Workflow for analyzing protein phosphorylation via Western blotting.
Conclusion
This compound is a selective PI3Kδ inhibitor that effectively downregulates the PI3K/AKT signaling pathway in preclinical models of B-cell malignancies. Its mechanism of action involves the inhibition of AKT phosphorylation and its downstream targets, such as FOXO transcription factors, leading to the induction of apoptosis and inhibition of cell proliferation. The experimental protocols and data presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on PI3K inhibitors and related signaling pathways. Further investigation into the broader downstream effects of this compound through proteomics and other high-throughput methods will continue to illuminate its full therapeutic potential.
References
Dezapelisib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dezapelisib (also known as INCB040093) is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This document provides a comprehensive technical overview of the discovery, chemical synthesis, and mechanism of action of this compound. It is intended to serve as a resource for researchers and professionals in the field of drug development and oncology. The information presented herein is a synthesis of data from preclinical and clinical studies, as well as patent literature, to provide a detailed understanding of this investigational therapeutic agent.
Discovery and Rationale
This compound was identified as a highly selective small molecule inhibitor of PI3Kδ, a critical signaling molecule in B-cells. The rationale for its development stems from the observation that the PI3K/AKT signaling pathway is frequently dysregulated in various B-cell malignancies, contributing to tumor cell proliferation and survival. Unlike other PI3K isoforms, PI3Kδ is predominantly expressed in hematopoietic cells, particularly lymphocytes. This restricted expression pattern suggested that a targeted inhibitor of PI3Kδ could offer a more favorable safety profile compared to pan-PI3K inhibitors by minimizing off-target effects in non-hematopoietic tissues.
The discovery process involved screening a library of compounds for potent and selective inhibitory activity against the PI3Kδ enzyme. This compound emerged as a lead candidate due to its high potency and significant selectivity over other Class I PI3K isoforms (α, β, and γ). Preclinical studies demonstrated its ability to inhibit PI3Kδ-mediated signaling and induce apoptosis in B-cell lymphoma cell lines.
Chemical Synthesis Pathway
The chemical synthesis of this compound is detailed in patent WO2011008487, where it is described as "example 15". The synthesis is a multi-step process involving the construction of the core thiazolo[3,2-a]pyrimidin-5-one scaffold followed by the introduction of the key side chains.
A detailed, step-by-step synthesis is outlined below:
The following is a representative synthesis based on related chemical literature and patent descriptions. Specific reagents and conditions may vary.
Step 1: Synthesis of the Thiazolopyrimidine Core
The synthesis initiates with the condensation of a substituted aminothiazole with a β-ketoester derivative. This reaction, typically carried out in the presence of a suitable acid or base catalyst, leads to the formation of the bicyclic thiazolo[3,2-a]pyrimidin-5-one core structure.
Step 2: Functionalization of the Core Structure
Following the formation of the core, subsequent steps involve the introduction of the (3-fluorophenyl) group at the 6-position and a methyl group at the 3-position. This is often achieved through a series of reactions that may include halogenation followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce the aryl group.
Step 3: Introduction of the Chiral Side Chain
A crucial step in the synthesis is the stereoselective introduction of the (1S)-1-(7H-purin-6-ylamino)ethyl side chain at the 7-position. This is typically accomplished by reacting the functionalized thiazolopyrimidine core with a chiral amine precursor of the desired stereochemistry. This reaction may involve a nucleophilic substitution or a reductive amination process.
Step 4: Final Product Formation and Purification
The final step involves any necessary deprotection steps and purification of the final compound, this compound, to achieve the desired level of purity for pharmaceutical use. Purification is typically performed using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the PI3Kδ catalytic subunit. By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits and activates downstream signaling proteins, most notably the serine/threonine kinase AKT.
The inhibition of PI3Kδ by this compound leads to a cascade of downstream effects:
-
Reduced AKT Activation: By blocking the production of PIP3, this compound prevents the phosphorylation and subsequent activation of AKT.
-
Modulation of Downstream Effectors: Inactivated AKT is unable to phosphorylate its numerous downstream targets, which are involved in critical cellular processes such as cell survival, proliferation, and metabolism. This includes proteins like mTOR, GSK3β, and FOXO transcription factors.
-
Induction of Apoptosis: The disruption of the PI3K/AKT signaling pathway ultimately leads to the induction of programmed cell death (apoptosis) in cancer cells that are dependent on this pathway for their survival.
The selectivity of this compound for the δ isoform is crucial to its therapeutic potential, as it allows for the targeted disruption of signaling in malignant B-cells while sparing the PI3K signaling in other cell types that rely on different isoforms.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available preclinical and clinical information.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. PI3Kδ |
| PI3Kδ | 14 | - |
| PI3Kα | >1000 | >71-fold |
| PI3Kβ | >1000 | >71-fold |
| PI3Kγ | >1000 | >71-fold |
Data compiled from preclinical studies. The selectivity is calculated as the ratio of the IC50 for the other isoforms to the IC50 for PI3Kδ.
Table 2: Pharmacokinetic Properties of this compound (in rats)
| Parameter | Value |
| Oral Bioavailability | 53.5% |
| Half-life (t1/2) | Not Reported |
| Cmax | Not Reported |
| AUC | Not Reported |
Data from preclinical studies in rats.
Table 3: Clinical Trial Information for this compound (INCB040093)
| Clinical Trial Identifier | Phase | Status | Indication |
| NCT01905813 | Phase 1 | Active, not recruiting | B-Cell Malignancies |
| NCT02456675 | Phase 2 | Terminated | Relapsed/Refractory Hodgkin Lymphoma |
Information obtained from clinical trial registries.
Experimental Protocols
The following are generalized methodologies for key experiments used in the preclinical evaluation of this compound.
PI3K Enzyme Inhibition Assay
-
Objective: To determine the in vitro potency and selectivity of this compound against different PI3K isoforms.
-
Methodology:
-
Recombinant human PI3K isoforms (α, β, γ, and δ) are used.
-
The kinase activity is measured using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay that quantifies the phosphorylation of PIP2 to PIP3.
-
This compound is serially diluted and incubated with the enzyme and its substrates (PIP2 and ATP).
-
The reaction is allowed to proceed for a defined period, after which the amount of product (PIP3) is quantified.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Proliferation Assay
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
-
Methodology:
-
B-cell lymphoma cell lines (e.g., Pfeiffer) are seeded in 96-well plates.
-
The cells are treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours).
-
Cell viability or proliferation is measured using a colorimetric assay (e.g., MTT or WST-1) or a luminescence-based assay (e.g., CellTiter-Glo).
-
The absorbance or luminescence is read using a plate reader.
-
IC50 values are determined from the dose-response curves.
-
Western Blot Analysis of PI3K/AKT Signaling
-
Objective: To confirm the mechanism of action of this compound by assessing the phosphorylation status of key proteins in the PI3K/AKT pathway.
-
Methodology:
-
Cancer cells are treated with this compound for a short period (e.g., 1-2 hours).
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes are blocked and then incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-AKT, AKT, p-S6, S6).
-
After washing, the membranes are incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
PI3K/AKT Signaling Pathway and this compound's Point of Intervention
Caption: this compound inhibits PI3Kδ, blocking the PI3K/AKT signaling pathway.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for the preclinical in vitro evaluation of this compound.
INCB040093: A Potent and Selective PI3Kδ Inhibitor for Elucidating B-Cell Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of a diverse array of cellular functions, including proliferation, survival, differentiation, and metabolism. Within the Class I PI3K family, the delta (δ) isoform is predominantly expressed in hematopoietic cells and plays a central role in B-lymphocyte development and function. Dysregulation of the PI3Kδ pathway is implicated in various B-cell malignancies, making it a compelling target for therapeutic intervention. INCB040093 is a novel, potent, and highly selective small molecule inhibitor of PI3Kδ. Its specificity makes it an invaluable research tool for dissecting the intricate signaling networks governing B-cell biology. This technical guide provides a comprehensive overview of INCB040093, including its biochemical and cellular activities, detailed experimental protocols for its use in studying B-cell signaling, and visual representations of the relevant pathways and workflows.
Mechanism of Action and Selectivity
INCB040093 exerts its effects by selectively inhibiting the catalytic activity of the p110δ subunit of PI3K. In biochemical assays, INCB040093 demonstrates potent inhibition of PI3Kδ with an IC50 value of approximately 31 nM.[1] Its selectivity for PI3Kδ over other Class I PI3K isoforms is a key attribute, with significantly higher IC50 values for PI3Kα, PI3Kβ, and PI3Kγ. This high degree of selectivity minimizes off-target effects, enabling researchers to probe the specific roles of PI3Kδ in B-cell signaling with greater precision. In preclinical studies, INCB040093 has been shown to be 74- to over 900-fold more selective for PI3Kδ compared to other PI3K isoforms.[2][3]
Data Presentation: Biochemical and Cellular Activity of INCB040093
The following tables summarize the quantitative data on the inhibitory activity of INCB040093 against PI3K isoforms and its effects on B-cell lymphoma cell lines.
Table 1: Biochemical Inhibitory Activity of INCB040093 against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Selectivity Fold (relative to PI3Kδ) |
| PI3Kδ | 31 ± 12 | 1 |
| PI3Kα | >2,200 | >74 |
| PI3Kβ | >28,000 | >900 |
| PI3Kγ | 2,294 | ~74 |
Data compiled from preclinical studies of INCB040093.[1]
Table 2: Cellular Activity of INCB040093 in B-Cell Lymphoma Cell Lines
| Cell Line | Histology | IC50 (nM) for Proliferation Inhibition |
| Pfeiffer | Diffuse Large B-Cell Lymphoma | Not explicitly stated, but potent inhibition reported. |
| SU-DHL-5 | Diffuse Large B-Cell Lymphoma | Not explicitly stated, but potent inhibition reported. |
| WSU-NHL | Non-Hodgkin's Lymphoma | Not explicitly stated, but potent inhibition reported. |
INCB040093 potently inhibits the proliferation of various B-cell malignancy cell lines.[2][3]
B-Cell Receptor Signaling and the Role of PI3Kδ
The B-cell receptor (BCR) signaling pathway is fundamental to B-cell activation, proliferation, and differentiation. Upon antigen binding, a signaling cascade is initiated, with PI3Kδ acting as a critical downstream effector.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of INCB040093 on B-cell signaling.
Biochemical PI3Kδ Activity Assay
This protocol describes a method to determine the in vitro inhibitory activity of INCB040093 on PI3Kδ.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 2 mM DTT).
-
Prepare a stock solution of ATP and the lipid substrate PIP2 (phosphatidylinositol-4,5-bisphosphate).
-
Prepare serial dilutions of INCB040093 in DMSO, followed by dilution in the assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the PI3Kδ enzyme to the assay buffer.
-
Add the diluted INCB040093 or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 37°C.
-
-
Detection and Analysis:
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., addition of a stop solution).
-
Quantify the amount of PIP3 (phosphatidylinositol-3,4,5-trisphosphate) produced. This can be achieved using various methods, such as ADP-Glo™ Kinase Assay (which measures ADP formation, correlating with kinase activity) or a competitive ELISA that detects PIP3.
-
Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the INCB040093 concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Western Blot Analysis of Akt Phosphorylation
This protocol details the assessment of PI3Kδ pathway inhibition in B-cells by measuring the phosphorylation of its downstream effector, Akt.
Methodology:
-
Cell Culture and Treatment:
-
Culture a B-cell lymphoma cell line (e.g., Pfeiffer) in appropriate media and conditions.
-
Seed cells at a desired density and allow them to adhere or grow in suspension.
-
Treat the cells with varying concentrations of INCB040093 or vehicle control for a specified duration (e.g., 1-4 hours).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[4][5]
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.[5][6]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
B-Cell Proliferation Assay using CFSE
This flow cytometry-based assay measures the inhibitory effect of INCB040093 on B-cell proliferation.
Methodology:
-
Cell Preparation and CFSE Staining:
-
Isolate primary B-cells from peripheral blood or spleen, or use a B-cell line.
-
Wash the cells and resuspend them in PBS.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to the cell suspension at a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.[7]
-
Quench the staining reaction by adding complete culture medium.
-
Wash the cells to remove excess CFSE.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells in complete culture medium and plate them in a 96-well plate.
-
Add a B-cell stimulus, such as anti-IgM, anti-CD40, or IL-4, to induce proliferation.
-
Add serial dilutions of INCB040093 or vehicle control to the wells.
-
Incubate the cells for 3-5 days to allow for multiple rounds of cell division.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and, if desired, stain with antibodies against B-cell surface markers (e.g., CD19, CD20) and a viability dye (e.g., 7-AAD).
-
Acquire the samples on a flow cytometer equipped with a 488 nm laser.
-
Analyze the data by gating on the live B-cell population and examining the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Quantify the percentage of divided cells and the proliferation index in the presence of different concentrations of INCB040093.
-
In Vivo Efficacy in a B-Cell Lymphoma Xenograft Model
This protocol describes the evaluation of the anti-tumor activity of INCB040093 in a mouse xenograft model using the Pfeiffer B-cell lymphoma cell line.
Methodology:
-
Cell Preparation and Tumor Implantation:
-
Culture Pfeiffer cells under standard conditions and harvest them during the exponential growth phase.
-
Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 5-10 x 10⁶) into the flank of immunodeficient mice (e.g., SCID or NOD/SCID).[8]
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation and growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer INCB040093 orally at the desired dose and schedule. The control group should receive the vehicle.
-
Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
-
Continue treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and, if desired, process them for further analysis, such as immunohistochemistry (IHC) for p-Akt or other biomarkers, or Western blotting.
-
Conclusion
INCB040093 is a powerful and selective research tool for investigating the role of PI3Kδ in B-cell signaling. Its high potency and selectivity allow for precise interrogation of the PI3Kδ pathway, providing valuable insights into the mechanisms that control B-cell proliferation, survival, and differentiation in both normal and malignant contexts. The experimental protocols provided in this guide offer a framework for utilizing INCB040093 to further unravel the complexities of B-cell biology and to evaluate its therapeutic potential in B-cell malignancies.
References
- 1. Phase 1 study of the PI3Kδ inhibitor INCB040093 ± JAK1 inhibitor itacitinib in relapsed/refractory B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. INCB040093 Is a Novel PI3K δ Inhibitor for the Treatment of B Cell Lymphoid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Structural Biology of Dezapelisib's Interaction with PI3K Delta: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular interactions between Dezapelisib (formerly INCB040093), a selective inhibitor, and its target, the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This document outlines the binding characteristics, relevant signaling pathways, and the experimental methodologies used to elucidate these interactions, serving as a comprehensive resource for researchers in structural biology and drug development.
Introduction to this compound and PI3K Delta
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in various cellular processes, including cell growth, proliferation, differentiation, and survival. The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). The delta isoform of the p110 catalytic subunit (p110δ), encoded by the PIK3CD gene, is primarily expressed in hematopoietic cells and is a key component of the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of the PI3Kδ signaling pathway is implicated in various hematological malignancies and inflammatory diseases, making it a prime target for therapeutic intervention.[2]
This compound is an orally bioavailable and selective inhibitor of the PI3Kδ isoform.[3] Its targeted inhibition of PI3Kδ is designed to minimize off-target effects by preserving PI3K signaling in normal, non-neoplastic cells.[3] This selectivity is crucial for developing safer and more effective cancer therapies.
Quantitative Analysis of this compound Binding
The inhibitory activity of this compound against the four class I PI3K isoforms has been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high selectivity of this compound for the PI3Kδ isoform.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) |
| This compound (INCB040093) | 29000 (8500) | 3800 (1100) | 3.4 | 2300 (670) |
Table 1: In vitro inhibitory activity of this compound against Class I PI3K isoforms. The values in parentheses represent the standard deviation. Data sourced from a 2021 review on PI3K inhibitors.[4]
Structural Insights into Inhibitor Binding to PI3K Delta
While a public crystal structure of this compound in complex with PI3Kδ is not currently available, the binding mode can be inferred from the extensive structural studies of other selective PI3Kδ inhibitors. The ATP-binding pocket of the p110δ catalytic subunit, where these inhibitors bind, is a well-characterized region.
Key features of the p110δ active site that contribute to inhibitor selectivity include a "specificity pocket" created by the movement of methionine 752 (Met752) relative to tryptophan 760 (Trp760).[4] Many selective inhibitors, such as Idelalisib, adopt a "propeller" shape to fit into this pocket.[4][5] These inhibitors typically form hydrogen bonds with the hinge region residues, such as Valine 828 (Val828).[6][7]
For instance, the crystal structure of Idelalisib bound to p110δ (PDB ID: 4XE0) reveals that the inhibitor is an ATP-competitive inhibitor that binds reversibly and non-covalently.[8] Similarly, the crystal structure of ZSTK474 with PI3Kδ (PDB ID: 2WXL) shows that this pan-PI3K inhibitor with high potency for the delta isoform also occupies the ATP binding pocket.[1][7] It is highly probable that this compound also binds within this ATP-competitive site, exploiting the unique conformational flexibility and residue composition of the p110δ isoform to achieve its high selectivity.
PI3K Delta Signaling Pathway and Inhibition by this compound
The PI3Kδ pathway is a crucial signaling cascade in B-cells, activated downstream of the B-cell receptor (BCR). Upon BCR activation, PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and Bruton's tyrosine kinase (BTK), which in turn regulate cellular processes like proliferation, survival, and differentiation.
This compound, by inhibiting the catalytic activity of p110δ, blocks the production of PIP3.[3] This leads to the downregulation of the entire PI3K/Akt signaling pathway, resulting in decreased proliferation and induced cell death in cancer cells that are dependent on this pathway for survival.[3]
Experimental Protocols
The characterization of this compound's binding to PI3Kδ involves a series of biophysical and biochemical assays. Below are detailed methodologies for key experiments typically employed in such studies.
X-ray Crystallography for Protein-Ligand Complex
This protocol outlines the general steps for determining the three-dimensional structure of a PI3Kδ-inhibitor complex.
-
Protein Expression and Purification:
-
The gene encoding the human p110δ catalytic subunit is cloned into an expression vector (e.g., baculovirus or E. coli).
-
The protein is overexpressed in a suitable host system (e.g., insect or bacterial cells).
-
Cells are harvested and lysed to release the protein.
-
The p110δ protein is purified to homogeneity using a series of chromatography steps, such as affinity chromatography, ion exchange, and size exclusion chromatography. Protein purity is assessed by SDS-PAGE.
-
-
Crystallization:
-
The purified p110δ protein is concentrated to a high concentration (typically 5-10 mg/mL).
-
The inhibitor (this compound) is added to the protein solution in molar excess.
-
Crystallization screening is performed using various techniques like sitting-drop or hanging-drop vapor diffusion. A wide range of precipitants, buffers, and additives are screened to find conditions that promote crystal growth.
-
Once initial crystals are obtained, conditions are optimized to produce large, well-diffracting crystals.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed, and the structure is solved using molecular replacement, using a known PI3Kδ structure as a search model.
-
The model is refined against the experimental data, and the inhibitor is built into the electron density map.
-
The final structure is validated for its geometric quality and deposited in the Protein Data Bank (PDB).
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of a ligand binding to a protein.
-
Immobilization of PI3Kδ:
-
A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Purified PI3Kδ protein is injected over the activated surface in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve covalent immobilization via amine coupling.
-
The remaining activated groups on the surface are blocked by injecting ethanolamine.
-
-
Binding Analysis:
-
A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface.
-
A series of concentrations of the inhibitor (this compound) are prepared in the running buffer.
-
Each concentration is injected over the immobilized PI3Kδ surface for a defined period (association phase), followed by an injection of running buffer alone (dissociation phase).
-
The change in the refractive index at the sensor surface, which is proportional to the amount of bound inhibitor, is monitored in real-time.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
Conclusion
This compound is a potent and highly selective inhibitor of the PI3Kδ isoform, a key enzyme in the signaling pathways of hematopoietic cells. While the precise three-dimensional structure of its complex with p110δ awaits public disclosure, a wealth of structural and biochemical data on related inhibitors provides a strong framework for understanding its mechanism of action. The targeted inhibition of PI3Kδ by this compound disrupts downstream signaling, leading to anti-proliferative and pro-apoptotic effects in malignant B-cells. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and the development of next-generation PI3Kδ inhibitors.
References
- 1. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3Kδ inhibition hits a sensitive spot in B cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rcsb.org [rcsb.org]
Methodological & Application
Application Notes and Protocols: Measuring Apoptosis Induced by Dezapelisib Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dezapelisib (also known as Alpelisib or BYL719) is a potent and selective inhibitor of the alpha isoform of phosphatidylinositol 3-kinase (PI3Kα). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] In many cancers, mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, lead to the constitutive activation of this pathway, promoting tumorigenesis and resistance to therapies. This compound specifically targets this altered pathway, leading to the downregulation of downstream signaling, which in turn can inhibit cell proliferation and induce programmed cell death, or apoptosis.
This document provides a detailed protocol for the quantitative analysis of apoptosis in cancer cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action of this compound-Induced Apoptosis
This compound selectively inhibits the p110α subunit of PI3K, effectively blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent deactivation of the AKT signaling cascade leads to the modulation of several pro- and anti-apoptotic proteins. For instance, the inhibition of AKT can lead to the activation of pro-apoptotic proteins such as Bim, through the Foxo3a transcription factor, and the destabilization of anti-apoptotic proteins like Mcl-1. This shift in the balance of apoptotic regulators ultimately culminates in the activation of the caspase cascade and the execution of apoptosis.
Data Presentation
The following table presents example data demonstrating the dose-dependent effect of this compound on the induction of apoptosis in a PIK3CA-mutant cancer cell line after 48 hours of treatment. The data is illustrative and represents typical results obtained from an Annexin V/PI flow cytometry experiment.
| This compound Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| 0 (Vehicle Control) | 90.5 | 4.2 | 3.1 | 2.2 |
| 1 | 75.3 | 12.8 | 8.5 | 3.4 |
| 5 | 52.1 | 25.6 | 18.2 | 4.1 |
| 10 | 35.8 | 38.9 | 21.3 | 4.0 |
Experimental Protocols
Protocol: Flow Cytometry for Apoptosis with this compound Treatment
This protocol outlines the steps for treating a cancer cell line with this compound and subsequently analyzing apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.
Materials:
-
PIK3CA-mutant cancer cell line (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (Alpelisib)
-
Dimethyl sulfoxide (DMSO, for this compound stock solution)
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium from each well, as it may contain detached apoptotic cells. Centrifuge the medium at 300 x g for 5 minutes to pellet any floating cells and set aside.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with complete medium and combine these cells with the corresponding pelleted cells from step 2.1.
-
Centrifuge the total cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V and Propidium Iodide Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with Propidium Iodide to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Mandatory Visualization
References
Application Notes and Protocols: Establishing a Dezapelisib-Resistant B-cell Lymphoma Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dezapelisib is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a critical component of the B-cell receptor (BCR) signaling pathway.[1] The PI3K/Akt/mTOR signaling cascade is frequently dysregulated in B-cell malignancies, promoting cell survival, proliferation, and differentiation. Consequently, targeting PI3Kδ with inhibitors like this compound has emerged as a promising therapeutic strategy for various B-cell lymphomas. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the mechanisms by which lymphoma cells become resistant to this compound is crucial for developing strategies to overcome this resistance and improve patient outcomes.
These application notes provide a detailed protocol for establishing a this compound-resistant B-cell lymphoma cell line in vitro. This model system can then be utilized to investigate the molecular mechanisms of resistance, identify potential biomarkers of resistance, and screen for novel therapeutic agents or combination strategies to overcome this compound resistance.
Signaling Pathway Overview
The PI3K/Akt/mTOR pathway is a key signaling cascade downstream of the B-cell receptor that regulates cell growth, survival, and proliferation. This compound specifically inhibits the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells.
Materials and Methods
Cell Line Selection
The choice of the parental B-cell lymphoma cell line is critical. An ideal cell line should be sensitive to this compound and have a well-characterized genetic background. For this protocol, we will use the Diffuse Large B-cell Lymphoma (DLBCL) cell line SUDHL-4 , which is known to be sensitive to PI3K inhibitors.[2]
Reagents and Equipment
-
SUDHL-4 B-cell lymphoma cell line
-
This compound (INCB040093)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
-
Centrifuge
-
Microscope
-
Hemocytometer or automated cell counter
-
Cryovials and cell freezing medium
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Parental SUDHL-4 Cells
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Determining the IC50 of this compound in the parental SUDHL-4 cell line is the first step to quantify the level of resistance in the subsequently developed cell line.
Procedure:
-
Cell Seeding: Seed SUDHL-4 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete RPMI-1640 medium. Incubate overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in complete medium. The concentration range should bracket the expected IC50 value. A starting range of 1 nM to 10 µM is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Drug Treatment: Add 100 µL of the 2X this compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a microplate reader. Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results as a dose-response curve. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Generation of this compound-Resistant SUDHL-4 (SUDHL-4-DezaR) Cell Line
This protocol utilizes a continuous exposure method with a stepwise increase in this compound concentration to select for a resistant cell population.
Procedure:
-
Initial Exposure: Begin by culturing SUDHL-4 cells in complete medium containing a low concentration of this compound, typically starting at the IC20 (the concentration that inhibits 20% of cell growth) determined from the initial IC50 curve.
-
Monitoring and Maintenance: Monitor the cells for growth and viability. Initially, a significant portion of the cells may die. Continue to culture the surviving cells, changing the medium with fresh this compound every 2-3 days.
-
Dose Escalation: Once the cell population recovers and exhibits stable growth, gradually increase the concentration of this compound. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat Cycles: Repeat the process of monitoring, maintenance, and dose escalation for several months. The final concentration should be significantly higher than the initial IC50 of the parental cells.
-
Establishment of Resistant Line: A this compound-resistant cell line (SUDHL-4-DezaR) is considered established when it can proliferate consistently in a high concentration of this compound (e.g., 10-fold the parental IC50).
-
Cryopreservation: At various stages of resistance development, it is advisable to cryopreserve stocks of the cells.
Protocol 3: Characterization of the this compound-Resistant Cell Line
1. Confirmation of Resistance:
-
Perform a this compound IC50 determination on the SUDHL-4-DezaR cell line as described in Protocol 1.
-
Compare the IC50 value of the resistant line to that of the parental SUDHL-4 line. A significant increase (typically >5-fold) confirms the resistant phenotype.
2. Western Blot Analysis of PI3K Pathway Proteins:
This protocol allows for the investigation of changes in the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, which may contribute to this compound resistance.
Procedure:
-
Cell Lysis: Lyse parental SUDHL-4 and SUDHL-4-DezaR cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each cell line by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key PI3K pathway proteins (e.g., phospho-Akt, total Akt, phospho-S6, total S6, PTEN).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to compare the protein expression and phosphorylation levels between the sensitive and resistant cell lines.
Data Presentation
The following tables present hypothetical but representative data for the establishment and characterization of a this compound-resistant B-cell lymphoma cell line.
Table 1: this compound IC50 Values in Parental and Resistant SUDHL-4 Cells
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| SUDHL-4 (Parental) | 50 | 1 |
| SUDHL-4-DezaR | 750 | 15 |
Table 2: Western Blot Analysis of PI3K Pathway Proteins
| Protein | SUDHL-4 (Parental) | SUDHL-4-DezaR |
| Phospho-Akt (Ser473) | + | +++ |
| Total Akt | ++ | ++ |
| Phospho-S6 (Ser235/236) | + | +++ |
| Total S6 | ++ | ++ |
| PTEN | ++ | - |
| GAPDH (Loading Control) | +++ | +++ |
| (-: not detected; +: low expression; ++: moderate expression; +++: high expression) |
Troubleshooting
| Problem | Possible Cause | Solution |
| No resistant clones emerge | This compound concentration is too high initially. | Start with a lower concentration (e.g., IC10-IC20). |
| Cell line is not viable for long-term culture. | Ensure optimal culture conditions. | |
| Loss of resistant phenotype | Cells cultured without this compound for an extended period. | Maintain a low concentration of this compound in the culture medium. |
| High background in Western blot | Insufficient blocking or washing. | Increase blocking time and number of washes. |
| Antibody concentration is too high. | Optimize antibody dilutions. |
Conclusion
The successful establishment of a this compound-resistant B-cell lymphoma cell line provides a valuable tool for investigating the molecular mechanisms of drug resistance. By comparing the genetic and proteomic profiles of the sensitive and resistant cell lines, researchers can identify key alterations that drive resistance. This knowledge can facilitate the development of novel therapeutic strategies to overcome this compound resistance and improve the treatment of B-cell lymphomas.
References
Application Notes and Protocols: Dezapelisib in a Xenograft Mouse Model of Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dezapelisib (formerly INCB040093) is a potent and selective small-molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in various B-cell malignancies, making it a key therapeutic target.[1][2][3] this compound has demonstrated promising anti-tumor activity in preclinical models of B-cell lymphomas and is under investigation in clinical trials for Hodgkin Lymphoma.[1][3] These application notes provide detailed protocols for utilizing this compound in a xenograft mouse model of lymphoma, specifically focusing on the Pfeiffer cell line-derived model of non-Hodgkin's lymphoma.
Mechanism of Action
This compound selectively inhibits PI3Kδ, a lipid kinase that phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, most notably Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), leading to the promotion of cell growth, proliferation, and survival. By inhibiting PI3Kδ, this compound effectively blocks this signaling cascade, leading to decreased proliferation and induction of apoptosis in B-cell lymphoma cells.[1]
PI3K/Akt/mTOR Signaling Pathway
Caption: this compound inhibits PI3Kδ, blocking the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Pfeiffer Cell Line-Derived Xenograft Model
The Pfeiffer cell line, derived from a patient with diffuse large B-cell lymphoma (DLBCL), is a well-established model for studying the efficacy of novel therapeutic agents in non-Hodgkin's lymphoma.[1][2]
Materials:
-
Pfeiffer human B-cell lymphoma cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female severe combined immunodeficient (SCID) mice
-
This compound (INCB040093)
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
Bendamustine (optional, for combination studies)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Protocol:
-
Cell Culture: Culture Pfeiffer cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before implantation.
-
Cell Preparation for Implantation: Harvest cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells per 100 µL. Mix the cell suspension 1:1 with Matrigel®.
-
Tumor Implantation: Subcutaneously inject 200 µL of the cell/Matrigel® suspension into the right flank of each SCID mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a mean volume of approximately 150-200 mm³, randomize mice into treatment and control groups.
-
Drug Administration:
-
This compound Monotherapy: Administer this compound orally (p.o.) twice daily (BID) at the desired dose (e.g., 10, 30, 100 mg/kg).
-
Vehicle Control: Administer the vehicle control orally on the same schedule as the this compound group.
-
Combination Therapy (Optional): Administer this compound as described above. Administer Bendamustine via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., once weekly).
-
-
Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 21-28 days). Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Experimental Workflow
Caption: Workflow for a xenograft mouse model study of this compound in lymphoma.
Data Presentation
The following tables summarize the in vivo anti-tumor activity of this compound in the Pfeiffer cell xenograft model.
Table 1: Single-Agent Activity of this compound
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Growth Inhibition (%) |
| Vehicle Control | - | BID, p.o. | 0 |
| This compound | 10 | BID, p.o. | Data not publicly available |
| This compound | 30 | BID, p.o. | Data not publicly available |
| This compound | 100 | BID, p.o. | Significant inhibition[1][2] |
Note: Specific quantitative data on the percentage of tumor growth inhibition for each dose group is not detailed in the publicly available preclinical studies. However, the studies confirm that this compound demonstrates single-agent activity in inhibiting tumor growth in this model.[1][2]
Table 2: Combination Activity of this compound with Bendamustine
| Treatment Group | This compound Dose (mg/kg) | Bendamustine Dose (mg/kg) | Mean Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | 0 |
| This compound | Specified Dose | - | As per monotherapy |
| Bendamustine | - | Specified Dose | Data not publicly available |
| This compound + Bendamustine | Specified Dose | Specified Dose | Potentiated anti-tumor effect[1][2] |
Note: Preclinical data indicates that this compound potentiates the anti-tumor growth effect of bendamustine in the Pfeiffer cell xenograft model. Specific quantitative data on the combination is not publicly available.[1][2]
Conclusion
This compound is a promising PI3Kδ inhibitor with demonstrated preclinical efficacy in a xenograft model of non-Hodgkin's lymphoma. The protocols and information provided in these application notes offer a framework for researchers to further investigate the therapeutic potential of this compound, both as a single agent and in combination with other anti-cancer agents. These studies are crucial for elucidating the full potential of this targeted therapy in the treatment of B-cell malignancies.
References
Application Notes and Protocols for Assessing Dezapelisib Efficacy in Primary Patient Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dezapelisib is an orally bioavailable and selective inhibitor of the delta isoform of the phosphoinositide 3-kinase (PI3Kδ).[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers, particularly hematologic malignancies.[2][3] this compound specifically targets PI3Kδ, which is predominantly expressed in leukocytes, making it a promising therapeutic agent for B-cell malignancies where this pathway is often constitutively active.[4][5][6] By inhibiting PI3Kδ, this compound blocks the production of the second messenger PIP3, leading to the downregulation of the PI3K/AKT signaling cascade, ultimately inducing apoptosis and inhibiting the proliferation of malignant cells.[1][4]
These application notes provide a detailed protocol for assessing the efficacy of this compound in primary patient samples, a critical step in preclinical evaluation and translational research. The protocols outlined below describe the isolation of primary cancer cells from patient blood, and subsequent assays to measure cell viability, apoptosis, and target engagement.
Data Presentation
The following tables summarize representative quantitative data for PI3Kδ inhibitors, illustrating the expected outcomes from the described experimental protocols.
Table 1: Anti-Proliferative Activity of a PI3Kδ Inhibitor in Primary Chronic Lymphocytic Leukemia (CLL) Cells
| Patient Sample | PI3Kδ Inhibitor GI50 (µM) |
| CLL 1 | < 10 |
| CLL 2 | < 10 |
| CLL 3 | > 10 |
GI50: Concentration required to inhibit cell growth by 50%. Data is representative of expected results from a cell viability assay.[5]
Table 2: Induction of Apoptosis by a PI3Kδ Inhibitor in Primary B-Cell Malignancy Samples
| Treatment Group | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 5% |
| This compound (1 µM) | 45% |
| This compound (10 µM) | 75% |
Data is hypothetical but representative of expected results from an apoptosis assay.
Table 3: Clinical Response to a PI3Kδ Inhibitor in Relapsed/Refractory Follicular Lymphoma
| Response Metric | Percentage of Patients |
| Objective Response Rate (ORR) | 77.7% |
| Complete Response (CR) | 19.4% |
This data is from a clinical trial of a PI3Kδ inhibitor and represents the potential clinical efficacy.[7]
Experimental Protocols
Isolation and Culture of Primary Chronic Lymphocytic Leukemia (CLL) Cells
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) from whole blood, which will contain the primary CLL cells.
Materials:
-
Whole blood from CLL patients
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube, avoiding mixing.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets.
-
Collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.
-
Wash the collected PBMCs twice with PBS, centrifuging at 100-200 x g for 10 minutes for each wash.
-
Resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion.
-
Culture the cells at a density of 1-2 x 10^6 cells/mL.
Cell Viability Assay (CCK-8)
This assay measures the inhibition of cell proliferation in response to this compound treatment.
Materials:
-
Isolated primary CLL cells
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
Procedure:
-
Seed 5,000 primary cells per well in a 96-well plate.[8]
-
Prepare a serial dilution of this compound in culture medium.
-
Add the this compound dilutions to the wells in triplicate. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Apoptosis Assay (Annexin V Staining)
This protocol details the detection of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[4][8]
Materials:
-
Isolated primary CLL cells treated with this compound or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells (approximately 1 x 10^6 cells per sample).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[4]
Western Blot for Phospho-AKT (Ser473)
This assay assesses the inhibition of the PI3K signaling pathway by measuring the phosphorylation of its downstream effector, AKT.
Materials:
-
Isolated primary CLL cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total-AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-AKT (Ser473) antibody overnight at 4°C.[9][10]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-AKT antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated AKT.
Mandatory Visualizations
Caption: PI3Kδ signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. Facebook [cancer.gov]
- 2. pure.roehampton.ac.uk [pure.roehampton.ac.uk]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Induction of Multidrug Resistance of Acute Myeloid Leukemia Cells by Cocultured Stromal Cells via Upregulation of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
CRISPR screen to identify synergistic partners for Dezapelisib
Application Notes & Protocols
Topic: Genome-Wide CRISPR-Cas9 Screen to Identify Synergistic Partners for Dezapelisib
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an investigational inhibitor of the Phosphatidylinositol 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Hyperactivation of this pathway, often through mutations in the PIK3CA gene, is a common oncogenic driver in various cancers.[1][4][5]
While PI3K inhibitors like this compound hold therapeutic promise, single-agent efficacy can be limited by intrinsic or acquired resistance.[6][7][8] Combining PI3K inhibitors with other targeted agents can create synergistic effects, leading to enhanced tumor cell killing and potentially overcoming resistance mechanisms.[6][9]
This document outlines a comprehensive protocol for a genome-wide CRISPR-Cas9 knockout screen designed to identify genes whose loss sensitizes cancer cells to this compound. Such a "synergy screen" can uncover novel drug targets for combination therapies. The protocol employs a positive selection strategy, identifying gene knockouts that lead to increased cell death in the presence of this compound, a powerful method for discovering potent synergistic interactions.[10][11]
This compound and the PI3K Signaling Pathway
This compound targets the p110α catalytic subunit of PI3K, encoded by the PIK3CA gene.[1][4][12] Inhibition of PI3K prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This blocks the downstream activation of key signaling nodes like AKT and mTOR, thereby inhibiting cell growth and promoting apoptosis.[2]
Experimental Design and Workflow
The core principle of this experiment is to introduce a genome-wide library of single-guide RNAs (sgRNAs) into a Cas9-expressing cancer cell line. Each sgRNA directs the Cas9 nuclease to knock out a specific gene. The entire population of knockout cells is then treated with a sub-lethal dose of this compound. Genes whose knockout synergizes with this compound will lead to enhanced cell death. By sequencing the sgRNAs enriched in the dying cell population (e.g., Annexin V positive), we can identify these synergistic gene targets.[10][11]
Data Presentation
Quantitative data from the screen should be organized for clarity and comparison.
Table 1: CRISPR Library Specifications
| Parameter | Description |
|---|---|
| Library Name | e.g., GeCKO v2, Brunello |
| Organism | Human |
| Number of Genes Targeted | ~19,000 |
| Number of sgRNAs | ~76,000 |
| sgRNAs per Gene | 4 |
| Controls | Non-targeting sgRNAs (~1000) |
Table 2: Example IC50 Values for this compound
| Cell Line | Cancer Type | PIK3CA Status | IC50 (nM) | Screening Conc. (IC20, nM) |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | E545K Mutant | 150 | 30 |
| T47D | Breast Cancer | H1047R Mutant | 125 | 25 |
| U87-MG | Glioblastoma | PTEN Null | 550 | 110 |
| K562 | Leukemia | Wild Type | >2000 | 400 |
Table 3: Mock Results - Top Synergistic Gene Hits with this compound
| Rank | Gene Symbol | Description | Enrichment Score | p-value |
|---|---|---|---|---|
| 1 | BCL2L1 | BCL2-like 1 | 12.4 | 1.2e-8 |
| 2 | MCL1 | MCL1 Apoptosis Regulator | 10.8 | 5.6e-7 |
| 3 | AURKA | Aurora Kinase A | 9.5 | 2.1e-6 |
| 4 | PIM2 | Pim-2 Proto-Oncogene | 8.7 | 9.8e-6 |
| 5 | ZAK | Sterile Alpha Motif Kinase | 8.1 | 1.5e-5 |
Detailed Experimental Protocols
Cell Line Preparation and Maintenance
-
Select a cancer cell line that is sensitive to PI3K inhibition (e.g., PIK3CA-mutant breast cancer lines like MCF-7 or T47D).
-
Ensure the cell line stably expresses the Cas9 nuclease. If not, generate a stable line by lentiviral transduction of a Cas9-expression vector followed by antibiotic selection.
-
Culture cells in the recommended medium (e.g., DMEM + 10% FBS + 1% Pen/Strep) at 37°C and 5% CO2.
-
Routinely test for mycoplasma contamination.
This compound IC50 Determination
-
Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare a 10-point, 2-fold serial dilution of this compound in culture medium. Include a vehicle-only (DMSO) control.
-
Replace the medium with the drug dilutions and incubate for 72 hours.
-
Assess cell viability using a reagent like CellTiter-Glo®.
-
Plot the dose-response curve and calculate the IC50 value using non-linear regression.
-
The concentration for the synergy screen should be approximately the IC20-IC30, a dose that causes minimal cell death on its own.
Lentiviral Library Transduction
-
Plate a sufficient number of Cas9-expressing cells to ensure a library coverage of at least 300-500 cells per sgRNA after selection.
-
Transduce the cells with the pooled lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5. This is critical to ensure that most cells receive no more than one sgRNA.
-
24 hours post-transduction, replace the virus-containing medium with fresh medium.
-
48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells. Maintain a non-transduced control plate to confirm the effectiveness of the selection.
-
Expand the surviving cells for 7-10 days, maintaining library coverage at all times during passaging.
CRISPR Synergy Screen
-
Harvest the transduced, selected cell pool. Collect a baseline cell pellet (T0 sample) for later analysis.
-
Plate the cells into two large-scale culture populations (e.g., T-175 flasks or large multi-well plates), maintaining library coverage.
-
Treat one population with the predetermined IC20 concentration of this compound.
-
Treat the second population with an equivalent concentration of the vehicle (e.g., DMSO).
-
Incubate the cells for 10-14 days, passaging as needed and always maintaining library coverage. Replenish the drug/vehicle with each media change.
Isolation of Apoptotic Cells and Sample Preparation
-
At the end of the incubation period, harvest cells from both the this compound-treated and vehicle-treated arms.
-
Stain the cells with an apoptosis detection kit (e.g., FITC Annexin V Apoptosis Detection Kit).
-
Using Fluorescence-Activated Cell Sorting (FACS), isolate the Annexin V-positive (dying) cell populations from both arms. Also, collect the Annexin V-negative (surviving) population from the vehicle arm as a control.
-
Extract genomic DNA (gDNA) from the sorted cell populations and the T0 pellet using a high-quality gDNA extraction kit.
Next-Generation Sequencing (NGS) and Data Analysis
-
Use a two-step PCR protocol to amplify the sgRNA-containing cassettes from the extracted gDNA. The first PCR amplifies the region, and the second adds Illumina sequencing adapters and barcodes.
-
Pool the barcoded PCR products and perform deep sequencing on an Illumina platform (e.g., NextSeq or NovaSeq). Aim for >300 reads per sgRNA.
-
Data Analysis:
-
Demultiplex the sequencing reads based on barcodes.
-
Align reads to the sgRNA library reference to get read counts for each sgRNA.
-
Normalize the read counts.
-
Compare the sgRNA abundance in the this compound-treated Annexin V-positive population to the vehicle-treated Annexin V-positive population (or the T0 sample).
-
Use statistical models (e.g., MAGeCK) to calculate an enrichment score and p-value for each gene. Genes with significantly enriched sgRNAs are identified as synergistic hits.
-
Hit Validation
The top candidate genes from the primary screen must be validated.
-
Individual Knockouts: Validate the synergistic phenotype by knocking out the hit genes individually using 2-3 different sgRNAs per gene.
-
Combination Index: Perform cell viability assays with the individual knockout cell lines treated with a dose range of this compound. Calculate the Combination Index (CI) to confirm synergy.
-
Mechanism of Action: Investigate the biological mechanism underlying the synergy through western blotting, cell cycle analysis, or other relevant functional assays.
Conclusion
The described CRISPR-Cas9 screening protocol provides a robust framework for identifying genes that act as synergistic partners for the PI3K inhibitor this compound. This approach can reveal novel therapeutic vulnerabilities and provide a strong rationale for the development of effective combination therapies, ultimately aiming to improve patient outcomes by enhancing treatment efficacy and overcoming drug resistance.[13][14]
References
- 1. What is the mechanism of Alpelisib? [synapse.patsnap.com]
- 2. Role of Alpelisib in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secondary PIK3CA Mutations, Drug Resistance, and Novel PI3K Alpha Inhibitors in Breast Cancer - The ASCO Post [ascopost.com]
- 6. Synergistic interactions with PI3K inhibition that induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. Pooled phenotypic CRISPR screening enables the identification of synergistic drug combinations for cancer therapy | Revvity [revvity.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Dezapelisib IC50 Values for PI3K Isoforms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Dezapelisib (also known as INCB040093) against the four Class I phosphoinositide 3-kinase (PI3K) isoforms (α, β, γ, δ). This compound is a potent and selective inhibitor of the PI3K delta (PI3Kδ) isoform, a critical signaling molecule in B-cells.[1][2][3] Characterizing its inhibitory activity and selectivity across all PI3K isoforms is crucial for understanding its mechanism of action and potential therapeutic applications in B-cell malignancies.[4] This note includes an overview of the PI3K signaling pathway, the biochemical potency of this compound, and a comprehensive, step-by-step in vitro kinase assay protocol using a luminescence-based method to measure ADP production.
The PI3K Signaling Pathway
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates essential cellular processes, including cell growth, proliferation, survival, and metabolism.[5] Class I PI3Ks are heterodimeric enzymes activated by upstream signals from receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[5] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a host of cellular functions. The four Class I PI3K catalytic isoforms (p110α, p110β, p110γ, and p110δ) have distinct expression patterns and roles in cellular signaling.[5]
Caption: The Class I PI3K Signaling Pathway.
This compound (INCB040093) Potency and Selectivity
This compound is a potent inhibitor of PI3Kδ with an IC50 value of approximately 31 nM.[1] It demonstrates high selectivity, with inhibitory potency that is 74- to over 900-fold greater for the δ isoform compared to other PI3K family members.[2][4] This selectivity is critical for its targeted action in B-cell-driven malignancies, as PI3Kδ is primarily expressed in leukocytes.[6]
| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kδ (Fold) |
| PI3Kα (p110α) | ~28,000 | >900x |
| PI3Kβ (p110β) | >28,000 | >900x |
| PI3Kγ (p110γ) | ~2,300* | ~74x |
| PI3Kδ (p110δ) | 31 | 1x |
| Note: IC50 values for α, β, and γ isoforms are estimated based on the reported PI3Kδ IC50 of 31 nM and the minimum selectivity ratios of >900-fold (for α/β) and 74-fold (for γ) as described in the literature.[1][2][4] Actual values should be determined experimentally. |
Principle of the Kinase Assay
The IC50 value of this compound against each PI3K isoform can be determined using an in vitro biochemical assay that measures the enzymatic activity of the kinase. A widely used method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. The assay is performed in two steps:
-
Kinase Reaction: The PI3K enzyme phosphorylates its lipid substrate (e.g., PIP2), converting ATP to ADP. The reaction is carried out in the presence of varying concentrations of the inhibitor (this compound).
-
ADP Detection: After the kinase reaction is stopped, a detection reagent is added to convert the generated ADP into ATP. A second reagent then uses this newly synthesized ATP in a luciferase/luciferin reaction to produce a light signal.
The amount of light (luminescence) generated is directly proportional to the amount of ADP produced and thus reflects the PI3K enzyme's activity. As the concentration of this compound increases, kinase activity is inhibited, leading to a decrease in ADP production and a corresponding reduction in the luminescent signal.
Experimental Workflow
The overall workflow for determining the IC50 values involves preparing the reagents, performing the kinase reaction across a range of inhibitor concentrations, detecting the signal, and analyzing the resulting data.
Caption: Experimental workflow for IC50 determination.
Detailed Experimental Protocol
This protocol is based on the principles of the ADP-Glo™ Kinase Assay. Reagent volumes and concentrations may need optimization depending on the specific activity of the enzyme batch.
5.1 Materials and Reagents
-
Recombinant human PI3K isoforms (p110α, p110β, p110γ, p110δ)
-
This compound (INCB040093)
-
Kinase Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 25 µg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent ADP detection system)
-
DMSO (for inhibitor dilution)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and reagent reservoirs
-
Plate reader capable of measuring luminescence
5.2 Reagent Preparation
-
This compound Serial Dilution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series in DMSO. For example, starting from a 1 mM intermediate dilution, dilute to 333 µM, 111 µM, and so on.
-
Prepare a final 5X working concentration of each dilution in the kinase assay buffer. The final DMSO concentration in the well should not exceed 1%.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution for each PI3K isoform in the kinase assay buffer at a concentration optimized for linear signal generation within the incubation time.
-
Prepare a 2X substrate/ATP solution containing PIP2 and ATP at their final desired concentrations (e.g., 100 µM PIP2 and 25 µM ATP) in the kinase assay buffer.
-
5.3 Assay Procedure
-
Add Inhibitor: To the wells of a 384-well plate, add 5 µL of the 5X this compound serial dilutions. For control wells, add 5 µL of buffer with the same percentage of DMSO.
-
100% Activity Control (No Inhibitor): Wells containing buffer + DMSO.
-
0% Activity Control (No Enzyme): Wells containing buffer + DMSO.
-
-
Add Enzyme: Add 10 µL of the 2X PI3K enzyme solution to all wells except the "No Enzyme" controls. Add 10 µL of kinase buffer to the "No Enzyme" wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Add 10 µL of the 2X substrate/ATP solution to all wells to start the reaction. The final reaction volume is 25 µL.
-
Incubation: Mix the plate gently and incubate for 60 minutes at room temperature.
-
Stop Reaction and Detect ADP:
-
Add 25 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-40 minutes at room temperature to stabilize the signal.
-
-
Measure Luminescence: Read the plate on a luminometer.
5.4 Data Analysis
-
Data Normalization:
-
Subtract the average signal from the "No Enzyme" control wells (background) from all other data points.
-
Normalize the data by setting the average signal of the "No Inhibitor" control as 100% activity and the background-subtracted "No Enzyme" control as 0% activity.
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = 100 - ((Signal_Inhibitor / Signal_NoInhibitor) * 100)
-
-
IC50 Calculation:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 is the concentration of this compound that produces 50% inhibition of kinase activity.
-
References
- 1. Phase 1 study of the PI3Kδ inhibitor INCB040093 ± JAK1 inhibitor itacitinib in relapsed/refractory B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
Application Notes and Protocols: Immunofluorescence Staining for PI3K Pathway Components in Response to Dezapelisib (Alpelisib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[4][5][6] Dezapelisib, also known as Alpelisib (PIQRAY®), is a potent and specific inhibitor of the p110α catalytic subunit of PI3K.[3][7] Its mechanism of action involves blocking the downstream signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells harboring activating mutations in the PIK3CA gene, which encodes the p110α subunit.[3][8]
Immunofluorescence (IF) staining is a powerful technique to visualize and quantify the activation status of key proteins within the PI3K pathway at a single-cell level. This application note provides a detailed protocol for performing immunofluorescence staining to assess the effects of this compound on the PI3K pathway components, such as phosphorylated Akt (p-Akt) and phosphorylated mammalian target of rapamycin (p-mTOR).
Mechanism of Action of this compound
This compound selectively inhibits the alpha isoform of PI3K, which is frequently mutated and hyperactivated in cancer.[7][9] By inhibiting PI3Kα, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. Consequently, the phosphorylation of Akt and its subsequent downstream targets, including mTOR, is diminished, resulting in the inhibition of tumor cell growth and survival.[3]
Experimental Protocols
A. Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells with known PIK3CA mutation status (e.g., MCF-7, T47D) onto sterile glass coverslips in 24-well plates at a density that will result in 60-70% confluency at the time of fixation.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, 24 hours).
B. Immunofluorescence Staining Protocol
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) and 22.52 mg/mL glycine in PBST [PBS + 0.1% Tween 20]) for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against the target proteins (e.g., rabbit anti-p-Akt (Ser473), mouse anti-p-mTOR (Ser2448)) in the blocking buffer according to the manufacturer's recommendations.
-
Incubate the coverslips with the diluted primary antibodies overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit IgG, Alexa Fluor 594 goat anti-mouse IgG) in the blocking buffer.
-
Incubate the coverslips with the diluted secondary antibodies for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 594 (red).
-
Data Presentation and Analysis
Quantitative analysis of the immunofluorescence images is crucial for determining the effect of this compound. This can be achieved using image analysis software such as ImageJ or CellProfiler. The mean fluorescence intensity of the target proteins in the cytoplasm and/or nucleus should be measured for a statistically significant number of cells per treatment condition.
Expected Quantitative Results
The treatment of PIK3CA-mutant cancer cells with this compound is expected to lead to a dose- and time-dependent decrease in the phosphorylation of Akt and mTOR. The results can be summarized in a table as follows:
| Treatment Group | Mean Fluorescence Intensity (p-Akt) (Arbitrary Units ± SD) | % Inhibition of p-Akt | Mean Fluorescence Intensity (p-mTOR) (Arbitrary Units ± SD) | % Inhibition of p-mTOR |
| Vehicle Control | 1500 ± 120 | 0% | 1200 ± 95 | 0% |
| This compound (0.1 µM) | 1150 ± 105 | 23.3% | 950 ± 80 | 20.8% |
| This compound (1 µM) | 650 ± 75 | 56.7% | 500 ± 60 | 58.3% |
| This compound (10 µM) | 250 ± 40 | 83.3% | 180 ± 35 | 85.0% |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and antibodies used.
Logical Relationship of Experimental Steps
The success of this immunofluorescence protocol relies on the logical and sequential execution of each step. The relationship between the key experimental stages is outlined below.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Incomplete blocking, excessive antibody concentration, or insufficient washing. | Increase blocking time, optimize antibody dilution, and increase the number and duration of washes. |
| Weak or No Signal | Inactive primary antibody, insufficient antibody concentration, or over-fixation. | Use a fresh or validated antibody, increase antibody concentration or incubation time, and optimize fixation time. |
| Non-specific Staining | Cross-reactivity of antibodies, or presence of endogenous peroxidases (for IHC). | Use more specific antibodies, and include appropriate controls (e.g., isotype controls, secondary antibody only). |
| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure, use an anti-fade mounting medium, and acquire images promptly. |
Conclusion
Immunofluorescence staining is an invaluable tool for elucidating the cellular effects of targeted therapies like this compound. By visualizing and quantifying the changes in the phosphorylation status of key PI3K pathway components, researchers can effectively assess the potency and mechanism of action of this and other PI3K inhibitors. The detailed protocol and guidelines provided in this application note serve as a comprehensive resource for scientists in the field of cancer research and drug development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Alpelisib? [synapse.patsnap.com]
- 4. Combinatorial screen of targeted agents with the PI3K inhibitors inavolisib, alpelisib, duvelisib, and copanlisib in multi-cell type tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 6. Role of Alpelisib in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action | PIQRAY® (alpelisib) tablets | HCP [piqray-hcp.com]
- 8. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Live-Cell Imaging to Monitor Dezapelisib's Effect on Cell Motility: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dezapelisib is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is a critical signaling cascade implicated in numerous cellular processes, including cell growth, proliferation, survival, and motility. The PI3K/AKT/mTOR pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention. Aberrant PI3K signaling can contribute to increased cell motility and invasion, which are hallmarks of metastatic cancer. Therefore, monitoring the effect of this compound on cell motility is crucial for understanding its anti-cancer activity and for the development of effective treatment strategies.
Live-cell imaging provides a powerful tool to dynamically observe and quantify the impact of this compound on cell migration in real-time. This document provides detailed application notes and protocols for utilizing live-cell imaging techniques, specifically the wound healing (scratch) assay and the transwell migration assay, to monitor the dose-dependent effects of this compound on cell motility.
Mechanism of Action: this compound and the PI3K Signaling Pathway
This compound exerts its inhibitory effect on the PI3K enzyme, a key component of the PI3K/AKT/mTOR signaling pathway. This pathway is typically activated by growth factors and other extracellular signals, leading to a cascade of events that promote cell survival and proliferation. In the context of cell motility, the PI3K pathway plays a crucial role in regulating the cytoskeletal rearrangements and adhesive dynamics necessary for cell movement. By inhibiting PI3K, this compound disrupts these downstream signaling events, leading to a reduction in cell migration and invasion.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Data Presentation: Summarized Quantitative Data
Disclaimer: The following tables present illustrative data on the effect of this compound on cell motility. These values are hypothetical and intended for demonstration purposes to showcase how to structure and present quantitative data from the described assays. Actual experimental results will vary depending on the cell line, experimental conditions, and other factors.
Table 1: Illustrative Data from Wound Healing (Scratch) Assay
This table summarizes the dose-dependent effect of this compound on the rate of wound closure in a cancer cell line over 24 hours.
| This compound Concentration (nM) | Average Wound Closure Rate (µm/hour) | Standard Deviation (µm/hour) | % Inhibition of Migration |
| 0 (Vehicle Control) | 25.2 | 2.1 | 0% |
| 10 | 20.1 | 1.8 | 20.2% |
| 50 | 12.5 | 1.5 | 50.4% |
| 100 | 6.3 | 0.9 | 75.0% |
| 500 | 2.1 | 0.5 | 91.7% |
Table 2: Illustrative Data from Transwell Migration Assay
This table shows the effect of different concentrations of this compound on the number of migrated cancer cells after 12 hours.
| This compound Concentration (nM) | Average Number of Migrated Cells | Standard Deviation | % Inhibition of Migration |
| 0 (Vehicle Control) | 350 | 25 | 0% |
| 10 | 280 | 20 | 20.0% |
| 50 | 165 | 15 | 52.9% |
| 100 | 75 | 10 | 78.6% |
| 500 | 20 | 5 | 94.3% |
Experimental Protocols
Live-Cell Wound Healing (Scratch) Assay
This assay is used to study collective cell migration in a two-dimensional context.
Caption: Experimental workflow for the wound healing (scratch) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tips or a scratch-making tool
-
Live-cell imaging system with an environmental chamber (37°C, 5% CO2)
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding:
-
Seed the cells in a 6-well or 12-well plate at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Creating the Scratch:
-
Once the cells have formed a confluent monolayer, use a sterile p200 pipette tip to make a straight scratch down the center of each well.
-
Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove any detached cells.
-
-
This compound Treatment:
-
Prepare different concentrations of this compound in complete cell culture medium. Also, prepare a vehicle control medium containing the same concentration of DMSO as the highest this compound concentration.
-
Add the prepared media to the respective wells.
-
-
Live-Cell Imaging:
-
Place the plate in the live-cell imaging system equipped with an environmental chamber set to 37°C and 5% CO2.
-
Acquire images of the scratch in each well at regular intervals (e.g., every 1-2 hours) for a total duration of 24-48 hours, or until the scratch in the control well is nearly closed.
-
-
Data Analysis and Quantification:
-
Use image analysis software to measure the area of the scratch at each time point for all conditions.
-
Calculate the rate of wound closure using the following formula: Rate of Wound Closure = (Initial Wound Area - Final Wound Area) / Time
-
The percentage of inhibition of migration can be calculated as: % Inhibition = [1 - (Wound Closure Rate with this compound / Wound Closure Rate of Control)] x 100
-
Transwell Migration Assay
This assay measures the chemotactic response of cells, or their ability to migrate through a porous membrane towards a chemoattractant.
Caption: Experimental workflow for the transwell migration assay.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
24-well tissue culture plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Protocol:
-
Preparation:
-
Pre-warm serum-free and complete cell culture media to 37°C.
-
If using coated inserts for an invasion assay, rehydrate the Matrigel according to the manufacturer's instructions.
-
-
Cell Seeding:
-
Harvest and resuspend the cells in serum-free medium to a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
-
This compound Treatment:
-
Add the desired concentrations of this compound (or vehicle control) to the upper and/or lower chambers, depending on the experimental design.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration but not proliferation (e.g., 6-24 hours, to be optimized for each cell line).
-
-
Fixation and Staining:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution for 10-20 minutes.
-
Stain the fixed cells with Crystal Violet for 10-15 minutes or with a fluorescent dye like DAPI.
-
-
Quantification:
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Using a microscope, count the number of migrated cells in several random fields of view for each membrane.
-
Calculate the average number of migrated cells per field and compare the different treatment groups.
-
The percentage of inhibition of migration can be calculated as: % Inhibition = [1 - (Number of Migrated Cells with this compound / Number of Migrated Cells of Control)] x 100
-
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for utilizing live-cell imaging to monitor the effects of this compound on cell motility. By employing the wound healing and transwell migration assays, researchers can obtain robust quantitative data on the dose-dependent inhibitory effects of this compound. This information is invaluable for elucidating the drug's mechanism of action and for its continued development as a potential anti-cancer therapeutic. The provided diagrams and illustrative data tables serve as a guide for experimental design, execution, and data presentation, ensuring clarity and reproducibility in research findings.
Troubleshooting & Optimization
Identifying and mitigating Dezapelisib off-target effects in cell lines
Welcome to the technical support center for Dezapelisib (INCB040093). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this compound in cell line-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target? A1: this compound, also known as INCB040093, is a potent small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme.[1] PI3Kδ is a critical signaling molecule, particularly in B-lymphocytes, where it plays a key role in cell signaling, proliferation, and survival.[1] It is being investigated as a therapy for various B-cell malignancies.[1]
Q2: What constitutes an "off-target effect"? A2: An off-target effect occurs when a drug binds to and modulates the activity of a molecule other than its intended primary target. For kinase inhibitors, this typically involves binding to other kinases within the human kinome.[2] These unintended interactions can lead to unexpected biological responses, toxicity, or a misinterpretation of experimental results.[2][3]
Q3: this compound is described as "highly selective." Why is it still necessary to investigate off-target effects? A3: While this compound shows high selectivity for PI3Kδ over other PI3K isoforms in biochemical assays, this selectivity is concentration-dependent.[1] At concentrations significantly higher than its IC50 for PI3Kδ, the inhibitor may engage other kinases. Most kinase inhibitors have been found to inhibit between 10 and 100 off-target kinases with varying potencies.[2] Validating that a cellular phenotype is a direct result of on-target PI3Kδ inhibition is crucial for robust scientific conclusions.
Q4: What are typical working concentrations for this compound in cell culture? A4: The optimal concentration of this compound is highly dependent on the specific cell line and the duration of the experiment. It is essential to perform a dose-response curve for each new cell line, typically ranging from low nanomolar to low micromolar concentrations. The goal is to use the lowest concentration that achieves robust inhibition of the PI3Kδ pathway (e.g., measured by phosphorylation of downstream AKT) to minimize the risk of off-target effects.
Troubleshooting Guide
Q1: My cell viability is much lower than expected, or I'm observing a phenotype inconsistent with PI3Kδ inhibition. How can I determine if this is an off-target effect? A1: This is a common challenge when a drug's effect appears more potent or qualitatively different than anticipated. The key is to systematically dissect on-target versus potential off-target contributions.
-
Confirm Target Engagement: First, verify that this compound is inhibiting its intended target at the concentrations used. Use Western blotting to check for a dose-dependent decrease in the phosphorylation of AKT (a key downstream effector of PI3K).[2]
-
Use Genetic Controls: The most definitive way to distinguish on-target from off-target effects is to use cell lines where the primary target, PI3Kδ (PIK3CD gene), has been genetically removed (e.g., via CRISPR/Cas9 knockout) or its expression is reduced (e.g., via siRNA/shRNA). If this compound still causes the unexpected phenotype in these PI3Kδ-deficient cells, the effect is unequivocally off-target.
-
Use Orthogonal Inhibitors: Treat your cells with a structurally different but potent and selective PI3Kδ inhibitor. If this second inhibitor recapitulates the phenotype observed with this compound, it strengthens the evidence for an on-target effect. If it does not, an off-target effect of this compound is likely.
Q2: I've confirmed PI3Kδ pathway inhibition, but I'm also seeing modulation of an unrelated signaling pathway (e.g., MAPK/ERK). What is the next step? A2: This suggests that this compound may be inhibiting one or more kinases outside of the PI3K family at the concentrations tested.
-
Perform a Kinase Profile: The most comprehensive approach is to screen this compound against a large panel of kinases (a "kinome scan").[4] This biochemical assay will identify other kinases that are inhibited by the drug and provide their IC50 values, revealing its selectivity profile across the kinome.[2][4]
-
Phospho-Proteomics: For an unbiased view within the cell, a mass spectrometry-based phospho-proteomics analysis can reveal global changes in protein phosphorylation, helping to identify unexpectedly modulated pathways.[5]
-
Targeted Western Blotting: Based on kinome screen results or pathway analysis, you can use Western blotting to check the phosphorylation status of key nodes in suspected off-target pathways (e.g., p-ERK, p-SRC) in a dose-dependent manner.
Q3: I am observing metabolic changes in my cells, similar to the hyperglycemia seen with PI3Kα inhibitors. Is this an expected off-target effect of this compound? A3: This is an insightful observation. Hyperglycemia is a known on-target effect of PI3Kα inhibitors (like Alpelisib) because the PI3Kα isoform is central to insulin signaling and glucose homeostasis.[6][7] this compound is highly selective for the δ isoform.[1] However, if you are using high concentrations, there may be some level of cross-inhibition of PI3Kα.
-
Review Selectivity Data: Check the IC50 values of this compound for all Class I PI3K isoforms (α, β, γ, δ). This will quantify the selectivity window.
-
Lower the Concentration: The most effective mitigation strategy is to perform experiments at the lowest possible concentration that still effectively inhibits PI3Kδ. This maximizes the window between on-target and potential off-target inhibition of PI3Kα.
-
Compare with an Alpha-Specific Inhibitor: Use a known PI3Kα-specific inhibitor as a positive control in your metabolic assays to confirm that the phenotype you are observing is consistent with PI3Kα inhibition.
Quantitative Data Summary
Table 1: Representative Selectivity Profile of this compound This table summarizes the reported selectivity of this compound against the Class I PI3K isoforms. The primary data indicates potent inhibition of PI3Kδ with significantly less activity against other family members.
| Target Isoform | Fold Selectivity vs. PI3Kδ | Implication for Researchers |
| PI3Kδ | 1x (Target) | Primary therapeutic target; inhibition is expected at low nanomolar concentrations. |
| PI3Kα | >74x | Low potential for cross-inhibition at therapeutic doses, but possible at higher micromolar concentrations. Monitor for α-specific effects (e.g., metabolic changes).[1] |
| PI3Kβ | >74x | High degree of selectivity. Off-target inhibition is less likely.[1] |
| PI3Kγ | >74x | High degree of selectivity. Off-target inhibition is less likely.[1] |
Diagrams
Caption: Simplified PI3K/AKT signaling pathway showing inhibition of PI3Kδ by this compound.
Caption: Experimental workflow for distinguishing on-target vs. off-target cellular effects.
Experimental Protocols
Protocol 1: Western Blot for On-Target (p-AKT) and Off-Target (p-ERK) Modulation
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Serum Starvation (Optional): If the pathway is basally active, you may not need to starve. Otherwise, replace the medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 4-6 hours before treatment.
-
This compound Treatment: Prepare a dose-response series of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) in the appropriate medium. Treat cells for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Aspirate the medium and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-AKT Ser473, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK, and a loading control like anti-GAPDH).
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Apply an ECL substrate and visualize bands using a chemiluminescence imager. A dose-dependent decrease in the p-AKT/total-AKT ratio confirms on-target activity. Changes in the p-ERK/total-ERK ratio would suggest off-target activity.
Protocol 2: Target Knockdown using siRNA to Validate Phenotype
-
siRNA Transfection:
-
Day 1: Seed cells in 12-well plates so they are 30-50% confluent on the day of transfection.
-
Day 2: Transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol. Use at least two independent siRNAs targeting PIK3CD and a non-targeting scramble (NTC) siRNA as a negative control.
-
-
Incubation: Incubate cells for 48-72 hours to allow for target protein knockdown.
-
Validation of Knockdown: Harvest a subset of cells from each condition (NTC, siRNA #1, siRNA #2) and perform a Western blot for total PI3Kδ protein to confirm successful knockdown.
-
Phenotypic Assay:
-
Re-plate the remaining transfected cells into 96-well plates for your specific assay (e.g., cell viability, migration).
-
Allow cells to adhere, then treat with a dose-response of this compound (and a vehicle control).
-
After the desired treatment duration, perform the phenotypic assay (e.g., add CellTiter-Glo reagent and measure luminescence for viability).
-
-
Analysis: Compare the dose-response curves. If the phenotype is on-target, the PI3Kδ knockdown cells should be resistant to this compound (i.e., show a significantly right-shifted IC50 curve) compared to the NTC-transfected cells. If the knockdown and NTC cells show the same sensitivity, the effect is likely off-target.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 6. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Alpelisib in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Dezapelisib Technical Support Center: Long-Term Storage and Stability Guide
Disclaimer: Dezapelisib is a specialized research compound, and comprehensive public data on its long-term stability and degradation pathways is limited. The following guidelines are based on available safety data, general best practices for the storage of bioactive small molecules, and information on related compounds in the PI3K inhibitor class. It is crucial to consult the manufacturer's specific recommendations and conduct in-house stability assessments for critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored in a freezer, typically at -20°C.[1] It is essential to keep the container tightly sealed to prevent moisture absorption and contamination.[1]
Q2: How should I store solutions of this compound?
A2: Once dissolved, it is recommended to prepare fresh solutions for immediate use. If short-term storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C for no longer than one month. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q3: Is this compound sensitive to light?
Q4: What are the signs of this compound degradation?
A4: Visual indicators of degradation can include a change in color or the appearance of clumping in the solid material. For solutions, precipitation or a change in clarity may suggest instability. However, chemical degradation can occur without visible changes. The most reliable method to assess stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Q5: What solvents are incompatible with this compound?
A5: this compound may be incompatible with strong oxidizing agents and strong acids.[1] Avoid using solvents or creating conditions that contain these reactive species, as they can lead to chemical degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Compound degradation due to improper storage. | Verify storage conditions (temperature, light protection, container seal). Perform an analytical check (e.g., HPLC) to assess the purity and integrity of the this compound stock. |
| Precipitate forms in a stored this compound solution. | Poor solubility at storage temperature or solvent evaporation. | Allow the solution to warm to room temperature and vortex to see if the precipitate redissolves. If not, the solution may be supersaturated or the compound may have degraded. It is recommended to prepare a fresh solution. Ensure vials are tightly sealed to prevent solvent evaporation. |
| Solid this compound appears discolored or clumped. | Moisture absorption or degradation. | Do not use the material for sensitive experiments. Contact the supplier for a replacement. Ensure proper storage in a tightly sealed container with a desiccant if necessary. |
Quantitative Stability Data
The following table provides hypothetical stability data for this compound based on typical accelerated stability studies for similar pharmaceutical compounds. This data is for illustrative purposes only and should not be considered as actual experimental results for this compound.
| Condition | Duration | Purity by HPLC (%) | Appearance |
| -20°C (sealed, dark) | 12 months | >99% | White to off-white powder |
| 4°C (sealed, dark) | 6 months | 98.5% | No change |
| 25°C / 60% RH (sealed, dark) | 3 months | 95.2% | Slight yellowing |
| 40°C / 75% RH (sealed, exposed to light) | 1 month | 85.7% | Yellowing and clumping |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 7 days. Also, reflux a solution of the compound at 80°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method with a photodiode array (PDA) detector. Characterize major degradation products using LC-MS/MS.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
Interpreting unexpected results from Dezapelisib signaling experiments
Welcome to the technical support center for Dezapelisib signaling experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and provide guidance on experimental best practices. This compound is an investigational agent belonging to the class of phosphoinositide 3-kinase (PI3K) inhibitors. Therefore, this guide draws upon the established knowledge of the PI3K/AKT/mTOR signaling pathway and common findings with inhibitors of this class.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway targeted by this compound?
A1: this compound is a PI3K inhibitor, targeting the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell cycle, proliferation, growth, and survival.[1][2] In many cancers, this pathway is hyperactivated, making it a key target for therapeutic intervention.[3][4][5]
Q2: I'm not seeing the expected decrease in p-AKT levels after this compound treatment in my Western blot. What could be the reason?
A2: There are several potential reasons for this observation. Firstly, ensure your experimental setup is optimal for detecting phosphorylated proteins, including the use of phosphatase inhibitors during sample preparation.[6][7] Secondly, the specific cell line you are using might have alternative signaling pathways that compensate for PI3K inhibition, or it may harbor mutations that confer resistance.[5] Lastly, technical issues with the Western blot itself, such as antibody quality or buffer composition, should be ruled out.[6][8]
Q3: My cell viability assay (e.g., MTT) shows only a modest decrease in viability after this compound treatment, even at high concentrations. Why is this?
A3: PI3K inhibitors can be cytostatic rather than cytotoxic in some cell lines, meaning they inhibit proliferation without directly inducing cell death. Therefore, a modest decrease in viability might be expected. Additionally, some cancer cells can develop resistance to PI3K inhibitors through various mechanisms, including the activation of parallel signaling pathways like the MAPK/ERK pathway.[5] It is also important to consider the duration of the treatment, as longer exposure times may be required to observe significant effects.
Q4: I am observing unexpected bands in my Western blot for downstream effectors of AKT. What does this mean?
A4: Unexpected bands can arise from several factors. They could represent non-specific binding of the primary or secondary antibody, protein degradation, or post-translational modifications other than the one you are targeting.[9][10] It is also possible that this compound has off-target effects, influencing other signaling pathways.[11][12] To troubleshoot, optimize your antibody concentrations, ensure proper sample handling with protease inhibitors, and consult the literature for known alternative splicing or modifications of your protein of interest.[10][13]
Troubleshooting Guides
Interpreting Unexpected Western Blot Results
When your Western blot results for key nodes in the PI3K/AKT/mTOR pathway do not align with expectations after this compound treatment, consult the following table for potential causes and recommended actions.
| Observed Result | Potential Cause | Recommended Action |
| No change or increase in p-AKT (Ser473/Thr308) | Ineffective inhibition (drug concentration too low, insufficient incubation time). | Perform a dose-response and time-course experiment. |
| Feedback loop activation (e.g., via mTORC1 inhibition leading to RTK upregulation).[5] | Co-treat with an inhibitor of the suspected feedback pathway (e.g., an EGFR inhibitor). | |
| Technical issue (inactive phosphatase inhibitors, improper antibody dilution).[6][7] | Prepare fresh lysis buffer with active phosphatase inhibitors; optimize antibody concentrations.[6][13] | |
| Paradoxical increase in p-ERK | Activation of a parallel signaling pathway (e.g., RAS/MEK/ERK) as a resistance mechanism.[5] | Probe for total and phosphorylated ERK to confirm activation; consider co-treatment with a MEK inhibitor. |
| Off-target effect of this compound.[11] | Review literature for known off-target effects of PI3K inhibitors. | |
| Decreased total protein levels of a target | Increased protein degradation. | Ensure protease inhibitors are included in the lysis buffer.[13] |
| Drug-induced transcriptional or translational repression. | Perform qPCR or polysome profiling to assess mRNA and translation status. | |
| Appearance of unexpected bands | Non-specific antibody binding. | Optimize antibody concentration and blocking conditions; use a more specific antibody.[9] |
| Protein degradation or cleavage. | Use fresh samples and ensure adequate protease inhibitor concentration.[10][13] | |
| Post-translational modifications. | Consult protein databases (e.g., UniProt) for known modifications. |
Unexpected Cell Viability Assay Outcomes
If your cell viability or proliferation assays yield surprising results, consider the following explanations and troubleshooting steps.
| Observed Result | Potential Cause | Recommended Action |
| Minimal to no effect on cell viability | Cytostatic rather than cytotoxic effect. | Perform a cell cycle analysis to check for cell cycle arrest. |
| Intrinsic or acquired resistance. | Investigate potential resistance mechanisms (e.g., PTEN loss, activating mutations in downstream effectors).[4][14] | |
| Incorrect assay choice for the biological question. | Consider using an apoptosis assay (e.g., Annexin V staining) or a clonogenic assay for long-term survival. | |
| Increased cell death at low concentrations, but not at high concentrations | Off-target toxicity at lower doses.[11][12] | Perform a screen for potential off-target kinases affected at lower concentrations. |
| Experimental artifact (e.g., compound precipitation at high concentrations). | Check the solubility of this compound in your culture medium at the concentrations used. |
Experimental Protocols
Western Blotting for Phosphorylated Proteins
This protocol is optimized for the detection of phosphorylated signaling proteins, which are often of low abundance and transient.
-
Sample Preparation:
-
Culture and treat cells as required.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[6][7]
-
Scrape cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane. Confirm transfer efficiency by Ponceau S staining.[7]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Avoid using milk for blocking when detecting phosphoproteins, as it contains casein, a phosphoprotein.[6][7][8]
-
Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
For quantification, normalize the phosphorylated protein signal to the total protein signal from a separate blot or after stripping and re-probing the same membrane.
-
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[15][16][17]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15][17][18]
-
Shake the plate for 15 minutes to ensure complete dissolution.[15]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]
-
Immunofluorescence for Protein Localization
This protocol allows for the visualization of protein localization and expression within cells.
-
Sample Preparation:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat with this compound as required.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block for 1 hour in a blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS) to reduce non-specific binding.[19][21][22]
-
Incubate with the primary antibody (diluted in antibody dilution buffer) overnight at 4°C.[19]
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (diluted in antibody dilution buffer) for 1 hour at room temperature, protected from light.[19][22]
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image the slides using a fluorescence microscope.
-
Visualizations
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. bosterbio.com [bosterbio.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. mdpi.com [mdpi.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 20. sinobiological.com [sinobiological.com]
- 21. media.cellsignal.com [media.cellsignal.com]
- 22. cusabio.com [cusabio.com]
How to control for batch-to-batch variability of Dezapelisib
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for batch-to-batch variability of Dezapelisib, a selective PI3Kδ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable and selective inhibitor of the delta isoform of the 110 kDa catalytic subunit of class I phosphoinositide-3 kinases (PI3Kδ).[1] By specifically inhibiting PI3Kδ, this compound prevents the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) and the subsequent activation of the PI3K/AKT signaling pathway. This inhibition leads to decreased proliferation and increased apoptosis in tumor cells that overexpress PI3Kδ, which is common in hematologic malignancies.[1]
Q2: What are the common synonyms for this compound?
This compound is also known by several other names, including GS-9820, Acalisib, and CAL-120.[2][3][4][5]
Q3: Why is controlling for batch-to-batch variability of this compound important for my experiments?
Q4: What are the potential sources of batch-to-batch variability in this compound?
Sources of variability can arise during the chemical synthesis and purification processes.[6] These can include:
-
Purity: Presence of impurities or byproducts from the synthesis.
-
Polymorphism: Different crystalline forms of the compound which can affect solubility and bioavailability.
-
Residual Solvents: Solvents used during manufacturing that are not completely removed.
-
Degradation: Improper storage and handling can lead to the degradation of the compound.[7]
Q5: How should I store this compound to ensure its stability?
For solid this compound, it is recommended to store it in a tightly sealed vial as stated on the product datasheet, which can typically be for up to 6 months.[7] Once prepared, stock solutions should be stored in aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.[7] It is best to prepare and use solutions on the same day if possible.[7] Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.[7]
Troubleshooting Guides
Issue 1: Inconsistent results between different batches of this compound.
-
Possible Cause: Significant variation in the purity or potency of the different batches.
-
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Always obtain the CoA for each batch from the supplier. Compare the purity data (e.g., by HPLC) and any other characterization data provided.
-
Perform In-House Quality Control: Conduct your own analytical chemistry checks to verify the identity, purity, and concentration of each batch. Refer to the "Key Experimental Protocols" section below for detailed methods.
-
Bioassay Validation: Before starting a large-scale experiment, test each new batch in a small-scale, well-established bioassay to confirm its biological activity. A cell-based assay measuring the inhibition of a downstream effector of PI3Kδ signaling (e.g., phosphorylation of AKT) is recommended.
-
Issue 2: Lower than expected activity of this compound in an experiment.
-
Possible Cause 1: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Review your storage and handling procedures against the recommended guidelines.
-
Use a fresh vial or a new aliquot of the stock solution.
-
Perform a quick purity check using HPLC if possible.
-
-
Possible Cause 2: The specific batch has lower potency.
-
Troubleshooting Steps:
-
Compare the biological activity of the current batch with a previous batch that gave the expected results using a standardized bioassay.
-
Contact the supplier with your findings and the batch number.
-
Issue 3: Unexpected off-target effects observed.
-
Possible Cause: Presence of impurities with biological activity.
-
Troubleshooting Steps:
-
High-Resolution Purity Analysis: Use a high-resolution analytical method like LC-MS to look for any impurities that may not have been detected by standard HPLC.
-
Consult Literature: Research the known synthesis pathway of this compound to identify potential byproducts and their biological activities.
-
Key Experimental Protocols
Protocol 1: Purity and Identity Verification by High-Performance Liquid Chromatography (HPLC)
This protocol is to verify the purity of a this compound batch.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution to a working concentration of 10-50 µg/mL with the mobile phase.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for small molecule analysis. The exact gradient should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of this compound (a wavelength around 254 nm is often a good starting point).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated by dividing the area of the main peak corresponding to this compound by the total area of all peaks, expressed as a percentage.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol is to confirm the molecular weight of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in an appropriate solvent like acetonitrile or methanol.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Interpretation: The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of this compound (C₂₀H₁₆FN₇OS, Molecular Weight: 433.45 g/mol ).
Protocol 3: Functional Potency Assessment by In Vitro Kinase Assay
This protocol determines the functional potency of a this compound batch by measuring its ability to inhibit PI3Kδ kinase activity.
Methodology:
-
Reagents: Recombinant human PI3Kδ enzyme, substrate (e.g., PIP2), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the PI3Kδ enzyme, the substrate, and the different concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation
Table 1: Example Certificate of Analysis (CoA) Data for Two Batches of this compound
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
| Purity (by HPLC) | 99.5% | 98.2% | ≥ 98.0% |
| Identity (by MS) | Conforms | Conforms | Conforms to structure |
| Residual Solvents | < 0.1% | < 0.2% | ≤ 0.5% |
| IC₅₀ (PI3Kδ) | 12.5 nM | 18.2 nM | Report Value |
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Action |
| Inconsistent Results | Batch-to-batch variability | 1. Compare CoAs. 2. Perform in-house QC. 3. Validate with a bioassay. |
| Low Activity | Degradation or low potency | 1. Check storage. 2. Use a fresh sample. 3. Compare potency with a reference batch. |
| Off-Target Effects | Impurities | 1. High-resolution purity analysis (LC-MS). 2. Research potential synthesis byproducts. |
Visualizations
Caption: this compound inhibits the PI3Kδ signaling pathway.
Caption: Workflow for quality control of new this compound batches.
Caption: Logical steps for troubleshooting inconsistent results.
References
- 1. This compound | C20H16FN7OS | CID 58111426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Final results of a phase 1b study of the safety and efficacy of the PI3Kδ inhibitor acalisib (GS-9820) in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acalisib | C21H16FN7O | CID 11618268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
Addressing confounding factors in Dezapelisib high-throughput screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing high-throughput screening (HTS) to identify and characterize inhibitors of the PI3K pathway, with a focus on Dezapelisib and similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. Specifically, it targets the p110α catalytic subunit of PI3K, which is frequently mutated and hyperactivated in various cancers.[1][2][3] By inhibiting PI3Kα, this compound blocks the downstream signaling cascade involving AKT and mTOR, which are crucial for cell growth, proliferation, and survival.[3]
Q2: Which HTS assay is recommended for screening this compound and other PI3K inhibitors?
A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust and widely used method for HTS of PI3K inhibitors. This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.[2][4][5][6][7][8] Its high sensitivity, low interference, and suitability for high-throughput formats make it an excellent choice for screening large compound libraries.[7]
Q3: What are the critical quality control parameters for a successful HTS campaign?
The Z'-factor is a critical parameter for assessing the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, while a value below 0.5 may suggest that the assay is not robust enough for reliable hit identification. It is crucial to determine the Z'-factor during assay development and monitor it throughout the screening campaign.
Q4: How can I distinguish between true inhibitors and false positives in my screening results?
Implementing a series of counter-screens and secondary assays is essential to eliminate false positives. This can include:
-
Orthogonal Assays: Use a different assay format (e.g., a fluorescence-based assay if the primary screen was luminescence-based) to confirm the activity of primary hits.[9]
-
Luciferase Inhibition Assays: For luminescence-based primary screens, it is crucial to test hits for direct inhibition of the luciferase enzyme.[10]
-
Compound Aggregation Assays: Test whether the inhibitory effect is due to the formation of compound aggregates, which can non-specifically inhibit enzymes. This can often be mitigated by including a non-ionic detergent like Triton X-100 in the assay buffer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in replicate wells (low Z'-factor) | Pipetting errors, especially with small volumes. | Ensure pipettes are properly calibrated. Consider using automated liquid handlers for better precision. For manual pipetting, pre-wetting tips and using reverse pipetting techniques can improve accuracy. |
| Inconsistent reagent mixing. | Gently mix plates after each reagent addition. Avoid vigorous shaking that can introduce bubbles. | |
| Edge effects on the microplate. | Avoid using the outer wells of the plate for samples. Fill these wells with buffer or media to create a more uniform environment across the plate. | |
| High rate of false positives | Compound interference with the assay signal (e.g., autofluorescence, quenching). | Perform a counter-screen to identify compounds that interfere with the detection method. For fluorescent compounds, use an assay with a different detection wavelength or a non-fluorescent method. |
| Non-specific inhibition due to compound aggregation. | Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). True inhibitors should maintain their activity, while the potency of aggregators will be significantly reduced. | |
| Reactive compounds in the screening library. | Filter your hit list against known promiscuous inhibitors and compounds with reactive functional groups. Several computational tools and databases are available for this purpose.[10] | |
| Inconsistent dose-response curves | Compound insolubility at higher concentrations. | Visually inspect wells for compound precipitation. Determine the solubility of your compounds in the assay buffer. If necessary, adjust the solvent concentration (e.g., DMSO) or use a different formulation. |
| Complex mechanism of inhibition (e.g., non-competitive, uncompetitive). | Perform detailed kinetic studies to elucidate the mechanism of action. This will provide a better understanding of how the inhibitor interacts with the enzyme and substrate. | |
| Artifacts at high concentrations (the "bell-shaped" curve). | This can be indicative of various artifacts, including off-target effects, cell toxicity in cell-based assays, or compound aggregation. Further investigation with orthogonal assays is necessary. | |
| No or weak inhibition by known positive controls | Inactive enzyme or degraded substrate. | Use a new batch of enzyme and substrate. Ensure proper storage conditions are maintained. |
| Incorrect ATP concentration. | The IC50 of ATP-competitive inhibitors is dependent on the ATP concentration. Ensure the ATP concentration in your assay is at or near the Km value for the enzyme. | |
| Suboptimal assay conditions (pH, temperature, incubation time). | Optimize these parameters during assay development to ensure the enzyme is functioning optimally. |
Data Presentation
Table 1: Representative HTS Assay Performance Metrics
| Assay Format | Typical Z'-Factor | Advantages | Disadvantages |
| ADP-Glo™ (Luminescence) | 0.7 - 0.9 | High sensitivity, low interference, broad dynamic range. | Susceptible to inhibitors of luciferase. |
| LanthaScreen™ TR-FRET | 0.6 - 0.8 | Homogeneous format, ratiometric detection minimizes interference. | Requires specific antibodies and labeled tracers. |
| AlphaScreen® | 0.6 - 0.8 | High sensitivity, no-wash format. | Sensitive to light and can be affected by colored compounds. |
Table 2: IC50 Values of Known PI3K Inhibitors (for use as positive controls)
| Compound | PI3K Isoform Selectivity | Reported IC50 (nM) |
| Alpelisib (BYL719) | p110α-selective | ~5 |
| Taselisib (GDC-0032) | p110α, δ, γ > β | ~1 |
| Idelalisib | p110δ-selective | ~2.5 (for p110δ) |
| Copanlisib | Pan-PI3K | ~0.5-0.7 |
Note: IC50 values can vary depending on the specific assay conditions, particularly the ATP concentration.
Experimental Protocols
Protocol: ADP-Glo™ Kinase Assay for this compound HTS
This protocol is adapted for a 384-well plate format.
Reagents and Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PIP2:PS lipid substrate vesicles
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (or other test compounds) dissolved in 100% DMSO
-
Known PI3K inhibitor (e.g., Alpelisib) as a positive control
-
Assay Buffer: 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA
-
384-well white, opaque plates
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and controls in 100% DMSO.
-
Using an acoustic liquid handler or a pintool, transfer 25 nL of each compound solution to the appropriate wells of the 384-well assay plate. This will result in a final DMSO concentration of 0.5%.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme/substrate mix by diluting the PI3Kα enzyme and PIP2:PS substrate in Assay Buffer. The optimal enzyme concentration should be determined empirically to achieve a signal-to-background ratio of at least 10 and initial velocity conditions (less than 10% ATP consumption).
-
-
Kinase Reaction:
-
Add 2.5 µL of the 2X enzyme/substrate mix to each well of the assay plate.
-
Prepare a 2X ATP solution in Assay Buffer. The final ATP concentration should ideally be at the Km for the enzyme.
-
Add 2.5 µL of the 2X ATP solution to each well to initiate the kinase reaction. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Fit the dose-response data to a four-parameter logistic model to determine the IC50 values.
-
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: High-throughput screening workflow for inhibitor identification.
Caption: Logical workflow for troubleshooting and identifying false positives.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.de [promega.de]
- 3. researchgate.net [researchgate.net]
- 4. PI3K (p120γ) Protocol [promega.jp]
- 5. promega.com [promega.com]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head In Vivo Comparison of Dezapelisib and Duvelisib for Hematological Malignancies
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of targeted therapies for hematological malignancies has been significantly shaped by the development of phosphoinositide 3-kinase (PI3K) inhibitors. Among these, Dezapelisib (INCB040093) and Duvelisib (Copiktra®) have emerged as notable agents targeting the PI3K signaling pathway, a critical mediator of cell proliferation, survival, and differentiation. This guide provides a comprehensive head-to-head in vivo comparison of this compound and Duvelisib, presenting available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two PI3K Inhibitors
This compound and Duvelisib, while both targeting the PI3K pathway, exhibit distinct inhibitory profiles. This compound is a potent and selective inhibitor of the PI3K delta (PI3Kδ) isoform.[1][2][3] PI3Kδ is primarily expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling, making it an attractive target for B-cell malignancies.[2]
In contrast, Duvelisib is a dual inhibitor, targeting both the PI3Kδ and PI3K gamma (PI3Kγ) isoforms.[1] The inhibition of PI3Kγ, which is involved in T-cell and myeloid cell signaling, inflammation, and chemokine signaling, offers a broader mechanism of action that can impact the tumor microenvironment in addition to directly targeting malignant B-cells.[4]
Preclinical In Vivo Efficacy
Both this compound and Duvelisib have demonstrated anti-tumor activity in preclinical xenograft models of hematological malignancies.
| Parameter | This compound (INCB040093) | Duvelisib |
| Model | Pfeiffer cell (human diffuse large B-cell lymphoma) xenograft in SCID mice.[2][5] | PTCL patient-derived xenograft (PDX) in NSG mice.[2][6] |
| Ibrutinib-resistant CLL patient xenograft model.[4] | ||
| Dosing Regimen | Oral administration, twice daily.[5] | 10 mg/kg, daily, by mouth.[2] |
| Efficacy | Single-agent activity in inhibiting tumor growth.[2][5] | Shift among tumor-associated macrophages from an immunosuppressive M2-like to an inflammatory M1-like phenotype.[2][6] |
| Potentiates the anti-tumor effect of bendamustine.[2][5] | Effective against ibrutinib-resistant CLL.[4] |
Clinical Efficacy and Safety
Clinical trials have provided valuable insights into the efficacy and safety profiles of both agents in patients with relapsed or refractory hematological malignancies.
| Parameter | This compound (INCB040093) - Phase 1 (NCT01905813) | Duvelisib - Phase 3 (DUO Trial, NCT02004522) | Duvelisib - Phase 2 (DYNAMO Trial, NCT01882803) |
| Patient Population | Relapsed/refractory B-cell lymphomas.[7][8][9] | Relapsed/refractory Chronic Lymphocytic Leukemia (CLL) or Small Lymphocytic Lymphoma (SLL).[10][11][12][13] | Refractory Indolent Non-Hodgkin Lymphoma (iNHL).[3][14][15][16][17] |
| Treatment | Monotherapy.[7][8][9] | Monotherapy (25 mg twice daily).[10][11][12][13] | Monotherapy (25 mg twice daily).[3][14][15][16][17] |
| Overall Response Rate (ORR) | 63% in follicular lymphoma (monotherapy).[7][8][9] | 74% (vs 45% for ofatumumab).[11][13] | 47.3% (overall); 67.9% in SLL, 42.2% in FL, 38.9% in MZL.[3][14][15][16][17] |
| Median Progression-Free Survival (PFS) | Not reported in the same format. | 13.3 months (vs 9.9 months for ofatumumab).[11][13] | 9.5 months.[3][14][15][16][17] |
| Common Grade ≥3 Adverse Events | Pneumonia, pyrexia.[8][9] | Diarrhea, neutropenia, pyrexia, nausea, anemia, cough.[11][13] | Neutropenia (24.8%), diarrhea (14.7%), anemia (14.7%), thrombocytopenia (11.6%).[3][14][15][16][17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are summaries of key experimental protocols.
This compound: Pfeiffer Cell Xenograft Model
-
Cell Line: Pfeiffer, a human diffuse large B-cell lymphoma cell line, is used.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice are utilized to prevent graft rejection.
-
Tumor Implantation: Pfeiffer cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Measurement: Tumors are allowed to establish and grow to a predetermined size. Tumor volume is measured regularly using calipers.
-
Treatment Administration: this compound is administered orally, typically twice daily. A vehicle control group is included for comparison. Combination therapy with other agents, such as bendamustine, can also be evaluated.[5]
-
Efficacy Assessment: The primary endpoint is the inhibition of tumor growth, measured by changes in tumor volume over time.
Duvelisib: Patient-Derived Xenograft (PDX) Model
-
Tumor Source: Tumor cells are obtained directly from patients with hematological malignancies (e.g., PTCL or CLL).
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) or NSG mice, which have a more severely compromised immune system, are used to support the engraftment of human cells.
-
Engraftment: Patient-derived cells are injected into the mice, often intravenously or intraperitoneally, to establish a systemic disease model.
-
Monitoring: Disease progression is monitored by assessing the percentage of human hematopoietic cells (e.g., hCD45+) in the peripheral blood or by observing clinical signs.
-
Treatment Administration: Once engraftment is confirmed, mice are randomized to receive Duvelisib (e.g., 10 mg/kg daily by oral gavage) or a vehicle control.[2]
-
Efficacy and Pharmacodynamic Assessment: Efficacy can be measured by survival, reduction in tumor burden, or changes in specific cell populations. Pharmacodynamic effects, such as the polarization of tumor-associated macrophages, can be assessed by flow cytometry of tissues like the spleen.[2]
Conclusion
This compound and Duvelisib are both promising PI3K inhibitors with demonstrated in vivo activity against hematological malignancies. This compound's high selectivity for PI3Kδ suggests a focused therapeutic approach on B-cell signaling. Duvelisib's dual inhibition of PI3Kδ and PI3Kγ offers a broader mechanism that also targets the tumor microenvironment. The choice between these agents in a research or clinical setting will depend on the specific malignancy, the desired therapeutic mechanism, and the tolerability of their distinct safety profiles. Further head-to-head preclinical and clinical studies would be invaluable to directly compare their efficacy and safety in various hematological cancer models and patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DYNAMO: A Phase II Study of Duvelisib (IPI-145) in Patients With Refractory Indolent Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Duvelisib Eliminates CLL B Cells, Impairs CLL-Supporting Cells, and Overcomes Ibrutinib Resistance in a Xenograft Model | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Phase 1 study of the PI3Kδ inhibitor INCB040093 ± JAK1 inhibitor itacitinib in relapsed/refractory B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. The phase 3 DUO trial: duvelisib vs ofatumumab in relapsed and refractory CLL/SLL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The phase III DUO trial of PI3K inhibitor duvelisib <i>versus</i> ofatumumab in relapsed/refractory chronic lymphocytic leukemia/small lymphocytic lymphoma: final analysis including overall survival | Haematologica [haematologica.org]
- 13. ashpublications.org [ashpublications.org]
- 14. ascopubs.org [ascopubs.org]
- 15. ascopubs.org [ascopubs.org]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. login.medscape.com [login.medscape.com]
Validating Dezapelisib's On-Target Effects: A Comparative Guide to siRNA Knockdown of PI3K Delta
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of PI3K delta (PI3Kδ) inhibitors: the pharmacological approach using Dezapelisib (also known as GS-9820 or Acalisib) and the genetic approach using small interfering RNA (siRNA) to knock down PIK3CD, the gene encoding the p110δ catalytic subunit of PI3K. Understanding the nuances, advantages, and limitations of each method is crucial for robust target validation in drug discovery and development.
Executive Summary
This compound is a potent and highly selective inhibitor of the PI3Kδ isoform, with an IC50 of approximately 12.7-14 nM.[1][2][3] Its selectivity for PI3Kδ over other Class I PI3K isoforms (α, β, γ) is significant, making it a precise tool for probing the function of this specific kinase.[1][2][3] On the other hand, siRNA-mediated knockdown of PIK3CD offers a genetic approach to specifically reduce the expression of the p110δ protein, thereby ablating its function. Both methods aim to elucidate the cellular consequences of PI3Kδ inhibition. This guide presents a side-by-side comparison of their effects on key cellular processes, detailed experimental protocols, and a discussion on the potential for off-target effects.
Data Presentation: this compound vs. PIK3CD siRNA
The following tables summarize the comparative effects of this compound and PIK3CD siRNA on cancer cell lines. While direct comparative studies using this compound are limited in publicly available literature, data from studies using the similar PI3Kδ inhibitor Idelalisib alongside PIK3CD siRNA in colorectal cancer cells provides a valuable benchmark.
Table 1: Comparison of Effects on Cell Viability
| Treatment | Cell Line | Assay | Observed Effect | Reference |
| This compound (GS-9820) | RAW264.7 | MTT Assay | Dose-dependent reduction in cell survival | [2] |
| PIK3CD siRNA | HCT-116 | MTT Assay | Significant suppression of cell growth | [4] |
| Idelalisib (PI3Kδ inhibitor) | HCT-116 | MTT Assay | Marked suppression of cell viability | [4] |
Table 2: Comparison of Effects on Cell Migration and Invasion
| Treatment | Cell Line | Assay | Observed Effect | Reference |
| This compound (GS-9820) | Rat Osteoclasts | Lamellipodia Retraction | Prompt retraction of lamellipodia (65-75%) | [1] |
| PIK3CD siRNA | HCT-116 | Wound Healing & Transwell | Significantly inhibited mobility, migration, and invasion | [4] |
| Idelalisib (PI3Kδ inhibitor) | HCT-116 | Wound Healing & Transwell | Markedly suppressed migration and invasion | [4] |
Table 3: Comparison of Effects on Downstream Signaling
| Treatment | Cell Line/System | Assay | Observed Effect | Reference |
| This compound (GS-9820) | Basophils | CD63 Expression | Inhibition of FcεRI PI3Kδ-mediated CD63 expression (EC50 = 14 nM) | [1] |
| This compound (GS-9820) | Fibroblasts | p-Akt Levels | Inhibition of PDGF- and LPA-induced p-Akt | [1] |
| PIK3CD siRNA | HCT-116 | Western Blot | Decreased β-catenin, C-Myc, and Cyclin D1 expression | [4] |
| Idelalisib (PI3Kδ inhibitor) | MEC1 cells | Western Blot | Stronger inhibitory effect on p-AKT (T308) than p-AKT (S473) | [5] |
Visualizing the Comparison
To better understand the underlying mechanisms and experimental approaches, the following diagrams illustrate the PI3K delta signaling pathway, the workflow for validating on-target effects, and the logical comparison between pharmacological and genetic inhibition.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of experimental results. Below are generalized protocols for the key experiments cited in this guide.
Protocol 1: siRNA-Mediated Knockdown of PIK3CD
-
Cell Seeding: Plate cells (e.g., HCT-116) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute PIK3CD-specific siRNA and a non-targeting (scrambled) control siRNA in serum-free medium. In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
-
Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Validation of Knockdown: Harvest a subset of cells to validate the knockdown of PI3Kδ protein expression by Western blot and/or PIK3CD mRNA levels by qRT-PCR.
-
Functional Assays: Use the remaining cells for downstream functional assays (e.g., cell viability, migration).
Protocol 2: Cell Viability (MTT) Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat with varying concentrations of this compound or transfect with PIK3CD siRNA as described above. Include appropriate vehicle (e.g., DMSO) and negative controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Transwell Migration Assay
-
Cell Preparation: After treatment with this compound or transfection with PIK3CD siRNA, harvest and resuspend cells in a serum-free medium.
-
Assay Setup: Place Transwell inserts (with a porous membrane) into the wells of a 24-well plate containing a medium with a chemoattractant (e.g., 10% FBS).
-
Cell Seeding: Seed the prepared cells into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
-
Cell Staining: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope.
Protocol 4: Western Blot for p-AKT and PI3K Delta
-
Cell Lysis: After treatment or transfection, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, and PI3Kδ overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponds to the protein levels.
Discussion: On-Target vs. Off-Target Effects
A critical aspect of validating a drug's mechanism of action is understanding the potential for off-target effects.
This compound: As a small molecule inhibitor, this compound has the potential to inhibit other kinases, although it has demonstrated high selectivity for PI3Kδ.[1][2][3] Any observed phenotype should be carefully evaluated to ensure it is a direct result of PI3Kδ inhibition and not an off-target effect.[6][7] Common on-target toxicities of PI3Kδ inhibitors include autoimmune-like colitis and elevation in liver function tests.[8]
siRNA Knockdown: While siRNA is a powerful tool for specific gene silencing, it is not without its own potential for off-target effects. These can occur when the siRNA sequence has partial complementarity to unintended mRNA transcripts, leading to their degradation or translational repression.[9][10][11][12] This can result in phenotypes that are independent of the intended target gene.[11] Strategies to mitigate off-target effects include using modified siRNAs and pooling multiple siRNAs targeting the same gene.[9]
Conclusion
Both this compound and PIK3CD siRNA are valuable tools for validating the on-target effects of PI3K delta inhibition. This compound offers a pharmacologically relevant approach, directly assessing the effects of a drug-like molecule. Its high selectivity makes it a strong candidate for targeted therapy research. The siRNA knockdown provides a genetic validation of the target, confirming that the observed phenotypes are a direct consequence of reduced PI3Kδ expression.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PIK3CD induces cell growth and invasion by activating AKT/GSK‐3β/β‐catenin signaling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Encountering unpredicted off-target effects of pharmacological inhibitors [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 11. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the safety profiles of PI3K delta inhibitors
A Guide for Researchers and Drug Development Professionals
The development of Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors has marked a significant advancement in the treatment of B-cell malignancies. These agents target a critical node in the B-cell receptor (BCR) signaling pathway, demonstrating notable efficacy. However, their use has been tempered by a unique and often serious toxicity profile, leading to regulatory scrutiny, withdrawal of approvals, and discontinuation of development for several agents.[1][2][3][4] This guide provides a comparative analysis of the safety profiles of key PI3Kδ inhibitors, supported by clinical trial data, and outlines the methodologies used to assess their toxicities.
The PI3K Delta Signaling Pathway
PI3Kδ is a lipid kinase predominantly expressed in hematopoietic cells. It is a crucial component of the BCR signaling cascade. Upon B-cell antigen binding, PI3Kδ is activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT and BTK, which in turn promote cell proliferation, survival, and differentiation. PI3Kδ inhibitors block this process, leading to apoptosis in malignant B-cells.
Comparative Safety Data
The primary safety concerns with PI3Kδ inhibitors are on-target, immune-mediated toxicities.[5] These arise from the role of PI3Kδ in regulating immune cells, particularly T-regulatory cells (Tregs).[6] Inhibition of PI3Kδ can disrupt immune homeostasis, leading to conditions like colitis, pneumonitis, and hepatotoxicity.[5][7] The table below summarizes the incidence of key Grade ≥3 adverse events (AEs) for prominent PI3Kδ inhibitors based on data from significant clinical trials.
| Adverse Event (Grade ≥3) | Idelalisib | Duvelisib | Umbralisib | Zandelisib | Parsaclisib |
| Target(s) | PI3Kδ | PI3Kδ, PI3Kγ | PI3Kδ, CK1ε | PI3Kδ | PI3Kδ |
| Diarrhea / Colitis | 14%[8] | 18% (serious)[9] | N/A | 5.0%[10] | 22% (any grade)[11] |
| Pneumonitis | 4%[8] | 5% (serious)[9] | N/A | 0.8%[10] | N/A |
| ALT/AST Elevation | 14%[8] | 8% (ALT G3)[9] | N/A | 1.7%[10] | N/A |
| Neutropenia | 22%[8] | 42%[9] | N/A | N/A | N/A |
| Infections | N/A | 31% (serious)[9] | N/A | N/A | N/A |
| Cutaneous Reactions | N/A | 5% (serious)[9] | N/A | 3.3%[10] | N/A |
| Regulatory Status | Approval Withdrawn (FL/SLL)[2] | Approved with Black Box Warning[12] | Approval Withdrawn[1] | Development Halted (ex-Japan)[10] | NDA Withdrawn (US)[3] |
Data compiled from multiple sources; direct comparison should be approached with caution due to differences in study populations, trial designs, and duration of follow-up.
Key Inhibitor Profiles
-
Idelalisib (Zydelig®): As the first-in-class PI3Kδ inhibitor, idelalisib set the precedent for both efficacy and the characteristic toxicity profile.[13] It carries a black box warning for fatal and/or severe hepatotoxicity, diarrhea or colitis, pneumonitis, infections, and intestinal perforation.[12][13] Long-term follow-up and post-marketing data revealed increased risks, leading to the voluntary withdrawal of its accelerated approvals for follicular lymphoma (FL) and small lymphocytic lymphoma (SLL).[2]
-
Duvelisib (Copiktra®): A dual inhibitor of PI3Kδ and PI3Kγ, duvelisib is approved for relapsed/refractory CLL/SLL.[14] Its safety profile is largely consistent with the class, and it also has a black box warning for fatal and/or serious infections, diarrhea or colitis, cutaneous reactions, and pneumonitis.[9][12] Final 5-year survival data from the DUO trial showed a possible increased risk of death compared to the ofatumumab arm, prompting an FDA safety warning.[15][16]
-
Umbralisib (Ukoniq®): This dual inhibitor of PI3Kδ and casein kinase 1 epsilon (CK1ε) was thought to have a more tolerable safety profile, with potentially lower rates of autoimmune-like toxicities.[17] However, data from the UNITY-CLL trial revealed an increased risk of death in patients receiving umbralisib, which led to the voluntary withdrawal of its approval.[1]
-
Zandelisib: A newer, potent PI3Kδ inhibitor investigated with a unique intermittent dosing schedule designed to mitigate toxicity by allowing for the recovery of Tregs.[18] While initial studies showed a favorable benefit-risk profile with lower rates of severe AEs compared to continuously dosed inhibitors, the FDA discouraged a filing based on single-arm data, emphasizing the need for randomized trials for this class.[10][18][19] Subsequently, its development was discontinued outside of Japan.[10]
-
Parsaclisib: Another next-generation PI3Kδ inhibitor that showed a potentially differentiated safety profile in early studies, particularly regarding reduced hepatotoxicity with a daily-to-weekly dosing schedule.[20] Despite this, the manufacturer withdrew its New Drug Application (NDA) in the U.S. for FL, MZL, and MCL after determining that the required confirmatory studies could not be completed in a supportive timeframe.[3]
Experimental Protocols for Safety Assessment
Evaluating the distinct toxicities of PI3Kδ inhibitors requires a multi-faceted approach, from preclinical screening to rigorous clinical monitoring. Detailed protocols from specific clinical trials are often proprietary, but the general methodologies are well-established.
Preclinical Assessment
-
Kinase Selectivity Profiling:
-
Objective: To determine the inhibitor's specificity for PI3Kδ versus other PI3K isoforms (α, β, γ) and a broad panel of other protein kinases.
-
Methodology: In vitro enzymatic assays are performed where the inhibitor is tested against a large panel (e.g., >400) of purified kinases. The IC50 (half-maximal inhibitory concentration) is determined for each kinase. High selectivity for PI3Kδ over other isoforms, especially PI3Kα, is desired to avoid toxicities like hyperglycemia.[21][22]
-
-
Cell-Based Assays:
-
Objective: To assess on-target and potential off-target effects in a cellular context.
-
Methodology: Various cell lines (e.g., B-cell lymphoma lines, T-cell lines) are treated with the inhibitor. Downstream signaling (e.g., phosphorylation of AKT) is measured via Western Blot or ELISA to confirm target engagement. Cell viability and apoptosis assays (e.g., Annexin V staining) determine cytotoxic effects.
-
-
In Vivo Toxicology Studies:
-
Objective: To evaluate the safety profile in animal models before human trials.
-
Methodology: Rodent (rat) and non-rodent (dog, monkey) species are administered escalating doses of the inhibitor. The studies involve comprehensive monitoring, including clinical observations, body weight, food consumption, hematology, clinical chemistry (including liver enzymes), and urinalysis. At termination, a full necropsy and histopathological examination of all major organs are performed to identify target organs of toxicity.
-
Clinical Assessment
-
Clinical Trial Monitoring:
-
Objective: To identify and grade adverse events in human subjects.
-
Methodology: Patients in clinical trials are monitored closely for AEs, which are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). For PI3Kδ inhibitors, protocols include specific monitoring for AEs of special interest:
-
Hepatotoxicity: Liver function tests (ALT, AST, bilirubin) are monitored at baseline and frequently during the initial months of treatment (e.g., every 2 weeks for the first 3 months, then monthly).[5]
-
Diarrhea/Colitis: Patients are educated to report any increase in stool frequency or consistency. Severe or persistent diarrhea prompts investigation for infectious causes and may require colonoscopy with biopsy to confirm inflammatory colitis.
-
Pneumonitis: Patients are monitored for new or worsening respiratory symptoms like cough or dyspnea. Chest imaging (CT scan) is performed if pneumonitis is suspected.
-
Infections: Patients are monitored for signs of infection. Prophylaxis against opportunistic infections like Pneumocystis jirovecii pneumonia (PJP) is often recommended or required by trial protocols.
-
-
Conclusion
The PI3Kδ inhibitor class offers significant therapeutic potential but is characterized by a challenging safety profile dominated by on-target, immune-mediated toxicities. While all agents in this class share common risks such as diarrhea/colitis, pneumonitis, and hepatotoxicity, the incidence and severity can vary.[12][23] The clinical experience has underscored the difficulty in uncoupling the anti-tumor efficacy from these immune-related adverse events. The high incidence of serious and fatal toxicities has led to a more stringent regulatory landscape, with an emphasis on randomized clinical trial data to clearly define the benefit-risk balance.[4] For researchers and drug developers, future efforts must focus on strategies to mitigate these toxicities, such as intermittent dosing schedules, development of more highly selective next-generation inhibitors, or rational combination therapies, to fully realize the promise of targeting the PI3Kδ pathway.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajmc.com [ajmc.com]
- 4. fiercepharma.com [fiercepharma.com]
- 5. onclive.com [onclive.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Understanding Toxicities Associated With PI3Kδ Inhibitors | Dana-Farber Cancer Institute [dana-farber.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Safety Profile - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]
- 10. onclive.com [onclive.com]
- 11. Phase 2 study of add-on parsaclisib for patients with myelofibrosis and suboptimal response to ruxolitinib: final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Management of adverse events associated with idelalisib treatment: expert panel opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Possible increased risk of death, serious side effects with cancer drug duvelisib (Copiktra) | Medication Safety Resources [ihs.gov]
- 16. FDA warns about possible increased risk of death and serious side effects with cancer drug Copiktra (duvelisib) | FDA [fda.gov]
- 17. Umbralisib has ‘distinct’ safety profile | MDedge [mdedge.com]
- 18. A phase II study of zandelisib in patients with relapsed or refractory indolent non‐Hodgkin lymphoma: ME‐401‐K02 study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cancernetwork.com [cancernetwork.com]
- 20. Parsaclisib in Japanese patients with relapsed or refractory B‐cell lymphoma (CITADEL‐111): A phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. mdpi.com [mdpi.com]
- 23. Post-marketing safety concern of PI3K inhibitors in the cancer therapies: an 8-year disproportionality analysis from the FDA Adverse Event Reporting System - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Sensitivity to PI3K Inhibition in B-cell Malignancies: A Comparative Guide
Dezapelisib, an investigational phosphatidylinositol 3-kinase (PI3K) inhibitor, is currently under evaluation in clinical trials for B-cell malignancies. While specific data on biomarkers for predicting sensitivity to this compound are not yet publicly available, a wealth of information from approved PI3K inhibitors in this class provides a strong framework for understanding potential predictive markers. This guide offers a comparative overview of biomarkers and experimental data for approved PI3K inhibitors in B-cell malignancies, providing a valuable resource for researchers and drug development professionals.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in many cancers, including B-cell malignancies, making it a key therapeutic target.[2][3][4] Several PI3K inhibitors have received regulatory approval for the treatment of various B-cell lymphomas, including idelalisib, duvelisib, and copanlisib.[5][6] Understanding the biomarkers that predict response to these agents is crucial for optimizing patient selection and improving clinical outcomes.
Comparison of Approved PI3K Inhibitors in B-cell Malignancies
The following table summarizes the performance of three approved PI3K inhibitors in different B-cell malignancies, highlighting key efficacy data. It is important to note that direct cross-trial comparisons are challenging due to differences in study design and patient populations.
| Drug (Brand Name) | Target(s) | B-cell Malignancy | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Biomarker Findings |
| Idelalisib (Zydelig) | PI3Kδ | Follicular Lymphoma (FL) | 54-57%[5][7] | 11 months[5] | Activity observed across various subgroups, including those with high-risk genetic features.[8] |
| Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL) | 58% (as monotherapy in SLL)[7] | Not Evaluable (as monotherapy in SLL)[7] | Approved in combination with rituximab for relapsed CLL.[8] | ||
| Duvelisib (Copiktra) | PI3Kδ, PI3Kγ | Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL) | 56% | 15.7 months[9] | Demonstrates clinical activity in treatment-naïve CLL.[10] Inhibition of pAKT and Ki67 suggests target engagement.[9] |
| Follicular Lymphoma (FL) | 42-47% | 9.5-10 months[5] | - | ||
| Copanlisib (Aliqopa) | Pan-Class I PI3K (predominantly α and δ) | Follicular Lymphoma (FL) | 59% | 11.2 months | Enhanced antitumor activity in tumors with upregulated PI3K pathway gene expression.[11] PTEN presence and BCL2 mutations associated with improved PFS.[12] |
| Indolent & Aggressive Lymphomas | 43.7% (indolent), 27.1% (aggressive)[13] | 294 days (indolent), 70 days (aggressive)[13] | - |
Potential Biomarkers for Predicting Sensitivity to PI3K Inhibitors
Several molecular alterations and pathway activation states have been investigated as potential biomarkers to predict which patients are most likely to respond to PI3K pathway inhibition.
PI3K Pathway Activation
Constitutive activation of the PI3K pathway is a hallmark of many B-cell malignancies.[2][14] This can be due to various mechanisms, including:
-
Mutations in PIK3CA: The gene encoding the p110α catalytic subunit of PI3K.[3]
-
Loss or inactivation of PTEN: A tumor suppressor that negatively regulates the PI3K pathway.[2][15]
-
Overexpression of PI3K isoforms: Particularly the delta (δ) isoform, which is predominantly expressed in hematopoietic cells.[2]
Genetic Mutations
-
PIK3CA Mutations: While more common in solid tumors, mutations in PIK3CA can occur in some lymphomas and may confer sensitivity to PI3Kα-selective inhibitors.[3][16]
-
BCL2 Mutations: In a study of copanlisib in indolent non-Hodgkin lymphoma, patients with BCL2 mutations showed significantly improved progression-free survival when treated with copanlisib plus rituximab.[12]
-
EZH2 Mutations: In follicular lymphoma, mutations in the EZH2 gene are a known driver of disease.[5] While tazemetostat is a direct inhibitor of EZH2, the interplay between EZH2 and PI3K signaling pathways is an area of ongoing research.
Protein Expression and Phosphorylation
-
PTEN Expression: Loss of PTEN protein expression, often assessed by immunohistochemistry, leads to PI3K pathway activation and has been associated with sensitivity to PI3K inhibitors in some contexts.[2][15] In the CHRONOS-3 trial of copanlisib, the presence of PTEN was associated with improved survival.[12]
-
Phospho-AKT (p-AKT): Increased levels of phosphorylated AKT, a key downstream effector of PI3K, indicate pathway activation and can be a pharmacodynamic marker of target engagement by PI3K inhibitors.[9]
Experimental Protocols
Immunohistochemistry (IHC) for PTEN Protein Expression
Objective: To determine the expression level of PTEN protein in tumor tissue.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 μm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked with a protein block solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for PTEN.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to visualize the signal.
-
Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.
-
Scoring: The percentage of tumor cells with positive cytoplasmic and/or nuclear staining and the intensity of staining are assessed by a pathologist. A scoring system (e.g., H-score) is used to quantify PTEN expression. Loss of PTEN is typically defined as an H-score below a validated cutoff.
Next-Generation Sequencing (NGS) for Gene Mutations
Objective: To identify mutations in key genes within the PI3K pathway and other relevant cancer-associated genes.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from FFPE tumor tissue or circulating tumor DNA (ctDNA) from a blood sample.
-
Library Preparation: The extracted DNA is fragmented, and adapters are ligated to the ends of the fragments to create a sequencing library.
-
Target Enrichment: A panel of probes targeting specific genes of interest (e.g., PIK3CA, PTEN, BCL2, EZH2) is used to capture the corresponding DNA fragments from the library.
-
Sequencing: The enriched library is sequenced on a next-generation sequencing platform.
-
Bioinformatic Analysis: Sequencing data is aligned to a reference genome, and variants (mutations) are identified and annotated. The variant allele frequency (VAF) is calculated for each mutation.
Flow Cytometry for B-cell Receptor (BCR) Signaling (Phospho-flow)
Objective: To measure the phosphorylation status of key signaling proteins downstream of the B-cell receptor, which often activates the PI3K pathway.
Methodology:
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) or a single-cell suspension from a lymph node biopsy are prepared.
-
Stimulation (Optional): Cells can be stimulated with an anti-IgM antibody to induce BCR signaling.
-
Fixation and Permeabilization: Cells are fixed with a formaldehyde-based buffer and then permeabilized with methanol to allow antibodies to access intracellular proteins.
-
Antibody Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD19 for B-cells) and intracellular phosphorylated proteins (e.g., phospho-AKT, phospho-S6).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of each cell for each antibody.
-
Data Analysis: The data is analyzed to quantify the percentage of B-cells that have phosphorylated signaling proteins and the mean fluorescence intensity, which reflects the level of phosphorylation.
Visualizing Key Pathways and Workflows
Caption: PI3K Signaling Pathway in B-cells.
Caption: Biomarker-Guided Treatment Selection Workflow.
Conclusion
While specific predictive biomarkers for this compound are yet to be established, the extensive research on other PI3K inhibitors in B-cell malignancies provides a strong foundation for future investigations. Key biomarkers associated with PI3K pathway activation, such as PTEN loss and specific gene mutations, are likely to be relevant for predicting sensitivity to this new agent. The experimental protocols outlined in this guide provide a standardized approach for assessing these potential biomarkers in a research and clinical setting. As clinical trial data for this compound becomes available, it will be crucial to integrate biomarker analysis to identify the patient populations most likely to benefit from this promising new therapy.
References
- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Status of PI3K/Akt/mTOR Pathway Inhibitors in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the phosphoinositide 3-kinase pathway in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. onclive.com [onclive.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Idelalisib for the treatment of non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Early clinical activity and pharmacodynamic effects of duvelisib, a PI3K-δ,γ inhibitor, in patients with treatment-naïve CLL. - ASCO [asco.org]
- 11. researchgate.net [researchgate.net]
- 12. Exploratory biomarker analysis from a phase III study of the PI3K inhibitor, copanlisib, in combination with rituximab in patients with indolent non-Hodgkin lymphoma, a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase II study of copanlisib, a PI3K inhibitor, in relapsed or refractory, indolent or aggressive lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 15. The PTEN tumor suppressor gene and its role in lymphoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Can improved use of biomarkers alter the fate of PI3K pathway inhibitors in the clinic? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Isoform Selectivity of PI3Kδ Inhibitors: The Case of Idelalisib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of Idelalisib (CAL-101), a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, against other class I PI3K isoforms (α, β, and γ). The information presented is supported by experimental data from biochemical and cellular assays to illustrate the compound's selectivity profile.
Introduction to PI3K Signaling and Isoform Selectivity
The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases crucial for regulating key cellular processes, including cell growth, proliferation, survival, and motility.[1] Class I PI3Ks, which are heterodimers composed of a catalytic (p110) and a regulatory subunit, are divided into four isoforms: α, β, δ, and γ. While the α and β isoforms are expressed ubiquitously, the δ and γ isoforms are predominantly found in hematopoietic cells.[2][3] This differential expression makes PI3Kδ a compelling therapeutic target for B-cell malignancies and inflammatory diseases.[3][4]
Idelalisib (formerly CAL-101) is an orally bioavailable, small-molecule inhibitor that selectively targets the p110δ catalytic subunit.[4][5] Its mechanism of action involves competing with ATP for binding to the kinase domain, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4][6] This inhibition disrupts downstream signaling pathways, most notably the B-cell receptor (BCR) pathway, leading to reduced cell proliferation and survival, and the induction of apoptosis in malignant B-cells.[2][5][7]
Quantitative Comparison of Inhibitory Activity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, balancing on-target efficacy with off-target toxicities. The inhibitory potency of Idelalisib has been quantified against each of the four class I PI3K isoforms using in vitro biochemical assays. The data, presented as half-maximal inhibitory concentrations (IC50), clearly demonstrate its high selectivity for PI3Kδ.
| PI3K Isoform | Idelalisib IC50 (nM) - Assay 1 | Idelalisib IC50 (nM) - Assay 2 | Fold Selectivity vs. PI3Kδ (Assay 1) | Fold Selectivity vs. PI3Kδ (Assay 2) |
| p110δ | 2.5 [5][8][9] | 19 [4][6] | - | - |
| p110α | 820[8] | 8,600[4][6] | ~328-fold | ~453-fold |
| p110β | 565[8] | 4,000[4][6] | ~226-fold | ~210-fold |
| p110γ | 89[8][9] | 2,100[4][6] | ~36-fold | ~110-fold |
Note: Variations in IC50 values between studies can be attributed to different experimental conditions, such as ATP concentrations in the assays. Assay 2 was conducted in the presence of 2x Km ATP.[6]
Visualizing the PI3K Signaling Pathway and Idelalisib's Point of Action
The following diagram illustrates the canonical PI3K signaling pathway, highlighting the central role of the p110δ isoform in B-cells and the specific point of inhibition by Idelalisib.
Caption: PI3Kδ signaling pathway and inhibition by Idelalisib.
Experimental Protocols
The determination of Idelalisib's isoform selectivity relies on robust biochemical and cellular assays. Below are detailed methodologies representative of those cited in the literature.
Biochemical Kinase Inhibition Assay (In Vitro)
This assay directly measures the ability of Idelalisib to inhibit the enzymatic activity of purified, recombinant PI3K isoforms.
-
Objective: To determine the IC50 value of Idelalisib for each Class I PI3K isoform (p110α, p110β, p110δ, p110γ).
-
Principle: The assay quantifies the production of PIP3 from the substrate PIP2. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that detects the product, PIP3.[6]
-
Methodology:
-
Enzyme and Substrate Preparation: Highly purified, recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) are used. The lipid substrate, PIP2, is prepared in a suitable buffer.
-
Reaction Buffer: A typical reaction buffer contains HEPES (pH 7.4), MgCl2, NaCl, DTT, and CHAPS.[6]
-
Inhibitor Preparation: Idelalisib is serially diluted in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction: The PI3K enzyme is incubated with the various concentrations of Idelalisib in the reaction buffer. The reaction is initiated by the addition of a mixture of ATP (often at a concentration near its Km value, e.g., 100-300 µM) and PIP2.[6] The reaction is allowed to proceed for a set time at room temperature.
-
Detection: The reaction is stopped, and a detection solution is added. For the TR-FRET assay, this solution contains a biotin-labeled PIP3 analogue and a europium-labeled anti-GST antibody (assuming a GST-tagged PIP3-binding protein is used) and a streptavidin-allophycocyanin (APC) conjugate. The amount of PIP3 produced displaces the biotin-PIP3 from the binding protein, leading to a decrease in the FRET signal.
-
Data Analysis: The signal is measured using a plate reader. The percentage of inhibition at each Idelalisib concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
-
Cellular Phospho-AKT Inhibition Assay (Ex Vivo)
This assay measures the effect of Idelalisib on the PI3K pathway within a cellular context by quantifying the phosphorylation of a key downstream effector, AKT.
-
Objective: To determine the EC50 value of Idelalisib for the inhibition of PI3Kδ-dependent signaling in cells.
-
Principle: In many B-cell malignancies, the PI3K pathway is constitutively active, leading to the phosphorylation of AKT at key residues (Serine 473 and Threonine 308).[4][8] Inhibition of PI3Kδ by Idelalisib leads to a dose-dependent decrease in phosphorylated AKT (p-AKT), which can be measured by methods such as flow cytometry or Western blotting.
-
Methodology:
-
Cell Culture: Primary cells from patients with B-cell malignancies (e.g., Chronic Lymphocytic Leukemia - CLL) or B-cell lymphoma cell lines are cultured under standard conditions.[8][10]
-
Compound Treatment: Cells are treated with a range of concentrations of Idelalisib or a vehicle control (DMSO) for a specified period (e.g., 48 hours).
-
Cell Lysis and Protein Quantification (for Western Blot): Cells are harvested and lysed. The total protein concentration of the lysates is determined to ensure equal loading.
-
Immunoblotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for p-AKT (Ser473 or Thr308) and total AKT. A loading control like β-actin is also used. Horseradish peroxidase-conjugated secondary antibodies are then used for detection via chemiluminescence.
-
Intracellular Flow Cytometry: Alternatively, cells are fixed, permeabilized, and stained with fluorescently-labeled antibodies against p-AKT. The fluorescence intensity is then measured using a flow cytometer.[8]
-
Data Analysis: For Western blots, band intensities are quantified, and the ratio of p-AKT to total AKT is calculated. For flow cytometry, the mean fluorescence intensity of p-AKT is determined. The results are plotted against the Idelalisib concentration to calculate the EC50 value.
-
Summary
The extensive preclinical data for Idelalisib, summarized in this guide, robustly demonstrate its potent and highly selective inhibition of the PI3Kδ isoform compared to the ubiquitously expressed α and β isoforms, and the related hematopoietic γ isoform. This selectivity is achieved by exploiting structural differences in the ATP-binding pocket of the p110 catalytic subunits.[4] The methodologies described provide a framework for assessing the isoform selectivity of PI3K inhibitors, a critical step in the development of targeted therapies for hematological cancers and inflammatory conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 3. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAL-101, a p110δ selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Phosphatidylinositol 3-kinase-δ inhibitor CAL-101 shows promising preclinical activity in chronic lymphocytic leukemia by antagonizing intrinsic and extrinsic cellular survival signals - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Dezapelisib
Dezapelisib is a potent compound requiring stringent safety protocols to protect researchers and maintain a safe laboratory environment. This guide provides essential, step-by-step procedures for handling, personal protective equipment (PPE), and disposal. Adherence to these guidelines is critical to mitigate risks associated with this and similar chemical agents.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound, based on established safety protocols for potent kinase inhibitors.
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential tears or permeation.[1][2] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes or aerosolized particles.[1][3] |
| Lab Coat/Gown | Disposable, fluid-resistant gown with long sleeves and tight cuffs. | Protects skin and personal clothing from contamination.[1][4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required when handling powders or creating aerosols. | Prevents inhalation of hazardous particles.[1][2] |
Safe Handling and Operational Plan
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Experimental Workflow for Safe Handling
Experimental Protocols
Protocol for Weighing and Preparing this compound Solutions:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a ventilated balance enclosure.
-
Assemble all necessary PPE: two pairs of chemotherapy-rated nitrile gloves, a disposable gown, and chemical safety goggles.[1][2]
-
Ensure a spill kit is readily accessible.
-
-
Handling:
-
Don the appropriate PPE before entering the designated handling area.
-
Carefully weigh the required amount of this compound powder on a tared weigh boat within the ventilated enclosure to minimize dust inhalation.
-
To prepare a solution, add the solvent to the vessel containing the weighed this compound. Avoid shaking, which can generate aerosols; instead, gently swirl or sonicate to dissolve.
-
-
Post-Handling:
-
Following the procedure, decontaminate all surfaces with an appropriate cleaning solution, such as a detergent solution followed by alcohol.[1]
-
Doff PPE by removing the outer gloves first, followed by the gown, inner gloves, and eye protection, avoiding contact with the contaminated exterior.
-
Dispose of all contaminated materials in a designated hazardous waste container.[5]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Disposal Decision Pathway
Disposal Procedures:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and paper towels, should be collected in a clearly labeled hazardous waste bag.[1]
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour this waste down the drain.
-
Sharps: Any needles or other sharps used in the handling of this compound must be disposed of in a designated, puncture-resistant sharps container.
-
Decontamination: All non-disposable equipment should be thoroughly decontaminated.
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[5][6] In the absence of institutional guidelines for unused medicines, they can be mixed with an unappealing substance like coffee grounds in a sealed container before being placed in the trash.[7]
References
- 1. ipservices.care [ipservices.care]
- 2. pogo.ca [pogo.ca]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. dupont.com.sg [dupont.com.sg]
- 5. fishersci.com [fishersci.com]
- 6. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
